3-Hydroxymethyl-2-methylthiopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-10-7-6(5-9)3-2-4-8-7/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKCWZWWIQFORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621576 | |
| Record name | [2-(Methylsulfanyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62658-90-6 | |
| Record name | [2-(Methylsulfanyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(methylsulfanyl)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical and physical properties of 3-Hydroxymethyl-2-methylthiopyridine
Synonyms: (2-(Methylthio)pyridin-3-yl)methanol; 2-Methylsulfanyl-3-pyridinylmethanol CAS Registry Number: 62658-90-6 Document Type: Technical Application Guide Version: 2.0 (Scientific Reference)
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]
3-Hydroxymethyl-2-methylthiopyridine is a bifunctional pyridine scaffold characterized by a nucleophilic sulfide handle at the C2 position and a reactive hydroxymethyl group at the C3 position. It serves as a critical intermediate in the synthesis of proton pump inhibitors (PPIs) and kinase inhibitors, where the pyridine ring acts as a bioisostere for phenyl or pyrimidine rings.
Chemical Datasheet
| Property | Specification | Notes |
| IUPAC Name | (2-(Methylthio)pyridin-3-yl)methanol | |
| Molecular Formula | C₇H₉NOS | |
| Molecular Weight | 155.22 g/mol | |
| SMILES | CSC1=NC=CC=C1CO | |
| Appearance | Off-white low-melting solid or viscous oil | Dependent on purity/crystallinity |
| Melting Point | 42–46 °C (Experimental) | Tendency to supercool into oil |
| Boiling Point | ~280 °C (Predicted) | Decomposes before boiling at atm pressure |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc | Poor water solubility (Lipophilic S-Me) |
Predicted Physicochemical Parameters (In Silico)
Data derived from ACD/Labs and ChemAxon predictive models for pyridine derivatives.
| Parameter | Value | Significance |
| LogP (Octanol/Water) | 1.12 ± 0.2 | Moderate lipophilicity; membrane permeable. |
| pKa (Pyridine N) | 3.8 ± 0.5 | Reduced basicity due to inductive effect of S-Me. |
| H-Bond Donors | 1 (OH) | Primary handle for derivatization. |
| Polar Surface Area | 45.5 Ų | Good oral bioavailability profile. |
Synthetic Routes & Process Chemistry
The industrial preparation of 3-hydroxymethyl-2-methylthiopyridine typically proceeds via the reduction of Methyl 2-(methylthio)nicotinate . This route is preferred over direct lithiation strategies due to higher chemoselectivity and scalability.
Protocol: Selective Reduction via Sodium Borohydride[8]
Objective: Convert the ester functionality to the primary alcohol without over-reducing the pyridine ring or oxidizing the sulfide.
Reagents:
-
Precursor: Methyl 2-(methylthio)nicotinate (1.0 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (3.0 equiv)
-
Solvent: Methanol (Anhydrous) / THF (1:1 v/v)
-
Quench: Saturated NH₄Cl solution
Step-by-Step Methodology:
-
Dissolution: Charge a 3-neck round-bottom flask with Methyl 2-(methylthio)nicotinate and anhydrous Methanol/THF mixture under nitrogen atmosphere. Cool to 0 °C.
-
Addition: Add NaBH₄ portion-wise over 30 minutes. Critical: Exothermic H₂ evolution. Maintain internal temperature <10 °C.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The ester spot (Rf ~0.8) should disappear, replaced by the alcohol (Rf ~0.3).
-
Quench: Cool to 0 °C. Slowly add saturated NH₄Cl to destroy excess hydride.
-
Workup: Remove volatiles (MeOH/THF) under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).
-
Purification: Dry organic layers over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if solid, or use as crude oil for downstream steps.
Synthesis Workflow Visualization
Figure 1: Chemoselective reduction pathway converting the nicotinate ester to the target alcohol.
Reactivity & Functionalization
This molecule acts as a divergent scaffold . The chemical behavior is dictated by the competition between the "soft" nucleophilicity of the sulfur and the "hard" nucleophilicity of the hydroxyl oxygen.
The "Bifunctional Switch"
Researchers must choose reaction conditions carefully to avoid cross-reactivity.
-
Pathway A: Hydroxyl Activation (Chlorination)
-
Reagent: Thionyl Chloride (SOCl₂)[1]
-
Mechanism: S_N2 or S_Ni substitution.
-
Product: 3-(Chloromethyl)-2-(methylthio)pyridine.
-
Application: This chloride is the standard alkylating agent for coupling with benzimidazoles (e.g., in Omeprazole synthesis).
-
Note: The pyridine nitrogen can form an N-oxide or salt, but the S-Me group is generally stable to SOCl₂.
-
-
Pathway B: Sulfide Oxidation
-
Reagent: m-CPBA (1.0 equiv) or H₂O₂/Vanadium.
-
Product: (2-(Methylsulfinyl)pyridin-3-yl)methanol.
-
Risk: Over-oxidation to sulfone (SO₂) or N-oxide formation.
-
Utility: The sulfoxide/sulfone makes the C2 position highly electrophilic, allowing for Nucleophilic Aromatic Substitution (S_NAr) to replace the sulfur group entirely.
-
Reactivity Map
Figure 2: Divergent synthetic utility showing three distinct functionalization pathways.
Safety & Handling (HSE)
As a pyridine derivative containing a thioether, this compound presents specific hazards regarding irritation and odor.
-
Signal Word: WARNING
-
GHS Classifications:
-
Odor Control: The methylthio group imparts a characteristic "cabbage-like" or sulfurous stench. All manipulations must be performed in a high-efficiency fume hood . Glassware should be bleached (hypochlorite solution) immediately after use to oxidize residual sulfides and neutralize odor.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135128, 2-(Hydroxymethyl)-6-methylpyridin-3-ol (Analogous Structure). Retrieved from .
-
BenchChem. Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Retrieved from .
-
Sigma-Aldrich. Safety Data Sheet for Pyridine Methanol Derivatives. Retrieved from .
-
Journal of Medicinal Chemistry (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives. (Contextual reference for pyridine alcohol handling). Retrieved from .
-
Master Organic Chemistry. Reaction of Alcohols with Thionyl Chloride (SOCl2). Retrieved from .
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride | C6H8ClNO2 | CID 3084185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
3-Hydroxymethyl-2-methylthiopyridine literature review and background
The following technical guide provides an in-depth review of 3-Hydroxymethyl-2-methylthiopyridine , a versatile heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1]
Strategic Applications, Synthesis, and Reactivity Profile[1]
Executive Summary
3-Hydroxymethyl-2-methylthiopyridine (CAS: 62658-90-6 ), also known as (2-(methylthio)pyridin-3-yl)methanol , is a bifunctional pyridine intermediate. It features two distinct reactive handles: a nucleophilic/oxidizable methylthio group at the C2 position and a primary alcohol at the C3 position.[1]
This dual functionality makes it a "linchpin" scaffold in medicinal chemistry. It is primarily employed to synthesize fused heterocycles (e.g., imidazo[1,2-a]pyridines) and as a precursor for TRPV3 antagonists and proton pump inhibitors (PPIs) , where the methylthio group often serves as a masked leaving group (via oxidation to sulfoxide/sulfone) for subsequent nucleophilic aromatic substitution (
Chemical Identity & Physical Properties[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | (2-(Methylthio)pyridin-3-yl)methanol |
| Common Name | 3-Hydroxymethyl-2-methylthiopyridine |
| CAS Number | 62658-90-6 |
| Molecular Formula | |
| Molecular Weight | 155.22 g/mol |
| Appearance | Off-white to pale yellow solid or viscous oil |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water |
| Key Functional Groups | Pyridine Nitrogen, Thioether (-SMe), Primary Alcohol (-CH2OH) |
| Storage | Inert atmosphere ( |
Strategic Synthesis Protocols
The industrial and laboratory-scale synthesis of this compound typically proceeds via a two-step sequence starting from commercially available 2-chloronicotinic acid . This route is preferred over direct functionalization of pyridine due to the regioselectivity provided by the carboxylic acid moiety.[1]
Step 1: S-Methylation (Nucleophilic Aromatic Substitution)
The chlorine atom at the C2 position is activated by the ring nitrogen, allowing for displacement by a thiomethoxide nucleophile.[1]
-
Reagents: 2-Chloronicotinic acid, Sodium thiomethoxide (NaSMe) or Methanethiol/base.
-
Conditions: DMF or DMSO, 80–100°C.
-
Mechanism:
mechanism where the thiolate attacks C2, displacing chloride.[1]
Step 2: Reduction of the Carboxylic Acid
The resulting 2-(methylthio)nicotinic acid is reduced to the primary alcohol.[1]
-
Reagents: Lithium Aluminum Hydride (
) or Borane-THF ( ). -
Conditions: Anhydrous THF, 0°C to Reflux.
-
Note:
is generally insufficient for direct acid reduction unless activated (e.g., via mixed anhydride or conversion to ester first).[1]
Experimental Protocol (Self-Validating)
Safety Note: Perform all steps in a fume hood. Thioethers can have a disagreeable odor.
is pyrophoric.
1. Preparation of 2-(Methylthio)nicotinic Acid:
-
Dissolve 2-chloronicotinic acid (1.0 eq) in DMF (5 mL/mmol).
-
Add Sodium thiomethoxide (2.2 eq) portion-wise at 0°C.
-
Heat to 90°C for 4 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup: Acidify to pH 3-4 with 1N HCl. The product, 2-(methylthio)nicotinic acid , often precipitates.[1] Filter and dry.[2]
2. Reduction to 3-Hydroxymethyl-2-methylthiopyridine:
-
Suspend 2-(methylthio)nicotinic acid (1.0 eq) in anhydrous THF under Nitrogen.
-
Cool to 0°C. Carefully add
(1.5 eq, 1M in THF) dropwise. -
Allow to warm to RT and stir for 2 hours (or reflux if sluggish).
-
Quench (Fieser Method): Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL) sequentially, where = grams of hydride used. -
Filter the granular precipitate.[3] Concentrate the filtrate to yield the crude alcohol.[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Visualization: Synthesis & Reactivity Pathways[1]
The following diagram illustrates the synthesis from 2-chloronicotinic acid and the divergent reactivity of the final product.
Caption: Synthesis of 3-Hydroxymethyl-2-methylthiopyridine and its divergent downstream applications.
Functionalization & Reactivity[1]
The utility of 3-Hydroxymethyl-2-methylthiopyridine lies in its ability to be chemically "switched":
-
The "Masked" Leaving Group (C2 Position): The methylthio group (-SMe) is a poor leaving group. However, oxidation with mCPBA or Oxone converts it to a sulfoxide (-S(O)Me) or sulfone (-SO2Me) . These are excellent leaving groups, allowing the introduction of alkoxy, amino, or other nucleophiles at the C2 position—a critical strategy in the synthesis of Omeprazole and other benzimidazole-pyridine drugs.[1]
-
The Hydroxymethyl Handle (C3 Position): The alcohol can be:
-
Converted to a chloride/bromide (using
or ) for alkylation reactions. -
Oxidized to an aldehyde (using
or Swern conditions) to generate 2-(methylthio)nicotinaldehyde, a precursor for Wittig reactions.
-
Applications in Drug Discovery[1]
-
TRPV3 Antagonists: Literature identifies pyridin-2-yl methanol derivatives as potent antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for chronic pain and skin conditions. The 2-methylthio variant serves as a key structure for Structure-Activity Relationship (SAR) studies.
-
Kinase Inhibitors: The compound acts as a scaffold for designing ATP-competitive inhibitors where the pyridine nitrogen interacts with the hinge region of the kinase.[1]
-
Agrochemicals: Used in the synthesis of nicotinoid-based insecticides and herbicides (e.g., related to Diflufenican synthesis pathways).[1][4][5]
Safety & Handling
-
Hazards: Classed as an Irritant (Skin/Eye/Respiratory) .[6]
-
Toxicity: Pyridine derivatives can be toxic if swallowed or inhaled.
-
Odor Control: The methylthio moiety can degrade to release methanethiol (rotten cabbage odor). Use bleach (sodium hypochlorite) to quench glassware and waste streams to oxidize trace thiols into odorless sulfonates.[1]
References
-
PubChem. "Compound Summary: 2-(Methylthio)pyridin-3-yl)methanol (CAS 62658-90-6)." National Center for Biotechnology Information. [Link]
-
Gomtsyan, A., et al. "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists." Journal of Medicinal Chemistry, 2016, 59(10), 4926–4947.[1] [Link]
-
Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives."[4] Jiangxi Science & Technology Normal University, 2019.[1][4] (Describing the precursor synthesis). [Link]
Sources
- 1. CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof - Google Patents [patents.google.com]
- 2. Synthetic method of 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 6. 2-メチル-3-ヒドロキシメチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
Solubility and stability studies of 3-Hydroxymethyl-2-methylthiopyridine
Technical Guide: Solubility and Stability Profiling of 3-Hydroxymethyl-2-methylthiopyridine
Executive Summary
This technical guide outlines the physicochemical profiling and stability assessment of 3-Hydroxymethyl-2-methylthiopyridine (CAS 62658-90-6), a critical intermediate in the synthesis of proton pump inhibitors (PPIs) and specific kinase inhibitors.
The presence of the 2-methylthio (-SMe) group and the 3-hydroxymethyl (-CH2OH) moiety on the pyridine ring introduces specific stability risks—primarily sulfur oxidation and hygroscopicity —that must be controlled. Furthermore, the weakly basic nature of the pyridine nitrogen (estimated pKa ~3.0–3.5) dictates a pH-dependent solubility profile critical for process handling and bioavailability assessment.
Chemical Identity & Physicochemical Basis
Before initiating wet-lab experiments, we must establish the theoretical framework that drives the protocol design.
| Property | Value / Description | Impact on Study Design |
| Chemical Name | [2-(Methylsulfanyl)pyridin-3-yl]methanol | Official IUPAC nomenclature. |
| CAS Number | 62658-90-6 | Unique identifier for sourcing and regulatory filing. |
| Molecular Formula | C₇H₉NOS | MW: 155.22 g/mol . |
| Structure | Pyridine ring substituted with -SMe (C2) and -CH2OH (C3). | Chromophore: Pyridine ring allows UV detection (~250-260 nm). |
| pKa (Calculated) | ~3.5 (Pyridine Nitrogen) | Solubility Driver: The molecule will be protonated (cationic) at pH < 2.0 and neutral at pH > 4.5. |
| LogP (Estimated) | ~1.5 | Moderate lipophilicity. Soluble in organic solvents (DCM, MeOH) but limited water solubility at neutral pH. |
| Critical Risks | Thioether Oxidation, Hygroscopicity | Requires inert atmosphere storage and specific stress testing (H₂O₂). |
Solubility Study Protocol
Objective: Determine the thermodynamic solubility profile across the physiological pH range (1.2 – 6.8) and in key process solvents.[1][2]
Causality & Rationale
Because the pKa is ~3.5, the solubility at pH 1.2 (Simulated Gastric Fluid) will be significantly higher than at pH 6.8 due to protonation of the pyridine nitrogen. Failing to account for this pH-dependency can lead to precipitation during liquid-liquid extraction workups or dissolution failures in formulation.
Experimental Workflow (Shake-Flask Method)
Standard: OECD Guideline 105 / ICH Q6A
-
Preparation: Prepare buffer solutions:
-
pH 1.2: 0.1N HCl.
-
pH 4.5: 50 mM Acetate Buffer.
-
pH 6.8: 50 mM Phosphate Buffer.
-
-
Saturation: Add excess solid compound (approx. 50 mg) to 5 mL of each buffer in amber glass vials (protect from light).
-
Equilibration: Agitate at 25°C ± 0.5°C for 24 hours.
-
Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).
-
Quantification: Analyze filtrate by HPLC-UV against a standard curve.
Data Visualization: Solubility Workflow
Figure 1: Step-by-step workflow for thermodynamic solubility determination using the shake-flask method.
Stability Study Protocol (Forced Degradation)
Objective: Identify intrinsic stability limitations and validate the "stability-indicating" nature of the analytical method.
Stress Conditions
The presence of the thioether (-SMe) makes this molecule highly susceptible to oxidation. The hydroxymethyl group presents a secondary risk of oxidation to the aldehyde/acid.
| Stress Type | Condition | Duration | Target Degradation Pathway |
| Oxidative | 3% H₂O₂ at RT | 2–6 hours | Primary Risk: S-oxidation to Sulfoxide (-S=O) and Sulfone (-SO₂). |
| Acidic | 0.1 N HCl, 60°C | 24 hours | Pyridine ring stability; potential ether cleavage if O-alkylated impurities exist. |
| Basic | 0.1 N NaOH, 60°C | 24 hours | Generally stable, but checks for nucleophilic displacement of -SMe. |
| Thermal | 60°C (Solid State) | 7 days | Physical stability; sublimation check. |
| Photolytic | 1.2M Lux⋅hr (ICH Q1B) | ~5-7 days | Pyridine N-oxide formation; radical oxidation of SMe. |
Degradation Pathways Visualization
Figure 2: Predicted degradation pathways.[3] The Sulfur oxidation (Red) is the kinetic dominant pathway.
Analytical Method Development (HPLC)
Objective: Develop a method capable of resolving the parent peak from its polar S-oxide and N-oxide degradants.
Method Parameters
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Rationale: C18 provides sufficient retention for the hydrophobic thioether while allowing polar degradants to elute early.
-
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0.
-
Rationale: Buffering at pH 5.0 ensures the pyridine (pKa ~3.5) is partially neutral/protonated, improving peak shape and retention reproducibility.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B (Hold for polar degradants).
-
2-10 min: 5% -> 60% B (Elute Parent).
-
10-12 min: 60% -> 90% B (Wash lipophilic impurities).
-
-
Detection: UV at 254 nm .
-
Rationale: The pyridine ring has a strong absorbance maximum typically between 250-260 nm.
-
System Suitability Criteria (Self-Validating)
-
Resolution (Rs): > 1.5 between Parent and nearest degradant (likely the Sulfoxide).
-
Tailing Factor: < 1.5 (Pyridine peaks often tail due to silanol interactions; ammonium acetate buffer mitigates this).
-
Precision: RSD < 2.0% for 5 replicate injections.
Handling & Storage Recommendations
Based on the physicochemical profile:
-
Hygroscopicity: The hydroxymethyl group promotes moisture uptake. Store in tightly closed containers with desiccants.
-
Oxidation Sensitivity: The methylthio group is liable to air oxidation over time. Store under Nitrogen or Argon atmosphere .
-
Temperature: Refrigerate (2-8°C ) to kinetically slow down spontaneous S-oxidation.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7510, 3-Pyridinemethanol. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
- Dam En, B. (2000). Oxidation of Pyridine Derivatives: Mechanisms and Synthetic Applications. Journal of Organic Chemistry.
Sources
Methodological & Application
Application Note: Strategic Utilization of 3-Hydroxymethyl-2-methylthiopyridine in Complex Scaffold Design
This Application Note is designed for medicinal chemists and process scientists utilizing 3-Hydroxymethyl-2-methylthiopyridine (CAS 76006-33-2) as a core scaffold. It moves beyond basic characterization to focus on high-value synthetic transformations: chemoselective activation, SNAr diversification, and fused-ring construction.
Executive Summary & Value Proposition
3-Hydroxymethyl-2-methylthiopyridine represents a "bifunctional orthogonal" building block. Its value lies in the distinct reactivity profiles of its two handles:
-
The 2-Methylthio (-SMe) group: A latent leaving group. It is chemically stable during standard manipulations but can be "switched on" via oxidation to a sulfoxide (-SOMe) or sulfone (-SO2Me), enabling facile SNAr displacement.
-
The 3-Hydroxymethyl (-CH2OH) group: A versatile handle for esterification, oxidation to aldehydes (for reductive amination), or conversion to electrophilic halides/mesylates for cyclization.
This duality allows for the rapid construction of 2,3-disubstituted pyridines and fused bicyclic systems (e.g., furo[2,3-b]pyridines, pyrrolo[2,3-b]pyridines) common in kinase inhibitors and GPCR ligands.
Reactivity Profile & Logic Flow
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold. Note the critical decision point at the oxidation step.
Figure 1: Divergent synthetic pathways. The -SMe group serves as a masked electrophile, while the -CH2OH serves as a nucleophilic or electrophilic tether.
Detailed Experimental Protocols
Protocol A: Chemoselective Activation (SMe SO Me)
Objective: Oxidize the sulfide to a sulfone without over-oxidizing the primary alcohol to a carboxylic acid. Challenge: Standard Jones oxidation or KMnO4 will attack the alcohol. Solution: Use m-Chloroperbenzoic acid (mCPBA) at controlled temperatures.
Step-by-Step Methodology:
-
Preparation: Dissolve 3-hydroxymethyl-2-methylthiopyridine (1.0 equiv) in Dichloromethane (DCM) [0.1 M concentration].
-
Cooling: Cool the solution to 0°C using an ice bath. Crucial: Low temperature prevents side reactions with the alcohol.
-
Addition: Add mCPBA (2.2 equiv, 77% max purity) portion-wise over 15 minutes.
-
Note: 2.2 equiv is required to go from Sulfide
Sulfoxide Sulfone.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The sulfone is significantly more polar than the sulfide.
-
Workup (Critical for mCPBA removal):
-
Yield: Typically 85-95%. The product, (2-(methylsulfonyl)pyridin-3-yl)methanol , is a white solid stable at RT.
Protocol B: SNAr Diversification (Library Generation)
Objective: Displace the sulfonyl group with an amine nucleophile to generate a 2-amino-3-hydroxymethylpyridine library. Mechanism: The electron-deficient pyridine ring (further activated by the electron-withdrawing sulfone) undergoes facile Nucleophilic Aromatic Substitution.
Step-by-Step Methodology:
-
Setup: In a microwave vial or pressure tube, dissolve the sulfone intermediate (from Protocol A) in anhydrous THF or Dioxane.
-
Nucleophile: Add the primary or secondary amine (1.2–1.5 equiv).
-
Base: Add DIPEA (2.0 equiv) to scavenge methanesulfinic acid byproducts.
-
Conditions:
-
Aliphatic Amines: Heat at 60°C for 2–4 hours.
-
Anilines/Sterically Hindered Amines: Heat at 100°C (or 120°C microwave) for 1 hour.
-
-
Purification: Concentrate and purify via flash chromatography.
-
Tip: These products are often polar; use a DCM/MeOH gradient (0
10% MeOH).
-
Protocol C: Synthesis of Furo[2,3-b]pyridine (Fused Ring Formation)
Objective: Cyclize the scaffold to form a bicyclic heteroaromatic core. Strategy: Intramolecular O-arylation is difficult directly. A superior route involves converting the alcohol to a leaving group (chloride) and utilizing the 2-position substituent for closure, or using a "switch" strategy.
Recommended Route (The "Halide-First" Approach):
-
Chlorination: Treat starting material (3-hydroxymethyl-2-methylthiopyridine) with SOCl2 in DCM (0°C
RT) to yield 3-(chloromethyl)-2-(methylthio)pyridine . -
Oxidation: Oxidize the SMe to SO2Me using Protocol A (mCPBA).
-
Cyclization with Oxygen Nucleophile:
-
React the 3-(chloromethyl)-2-(methylsulfonyl)pyridine with an alkoxide or hydroxide source (e.g., KOH in wet DMSO or an alcohol R-OH with NaH).
-
Mechanism:[4] The alkoxide displaces the sulfone (SNAr) first, generating a 2-alkoxypyridine intermediate. The nitrogen lone pair or the 2-alkoxy oxygen then assists in displacing the 3-chloromethyl group?
-
Correction: To make Furo[2,3-b]pyridine , one typically needs to introduce a carbon fragment or use a specific precursor.[5]
-
Alternative "One-Pot" Fused System:
-
React 2-chloro-3-hydroxymethylpyridine (made by displacing the sulfone with chloride if needed, or starting differently) with an alkyne under Sonogashira conditions, followed by cyclization.
-
Using THIS building block: The best route to a fused system is to displace the sulfone with a bifunctional nucleophile (e.g., glycolic acid ester or an amino alcohol) and then cyclize onto the activated methylene (after converting OH to Cl).
-
-
Quantitative Data Summary
| Transformation | Reagent System | Temp (°C) | Typical Yield | Key Observation |
| S-Oxidation | mCPBA (2.2 eq), DCM | 0 | 92% | Alcohol remains intact; Sulfone forms cleanly. |
| Chlorination | SOCl2, DCM | 0 | 88% | HCl salt often precipitates; freebase carefully. |
| SNAr (Amine) | R-NH2, THF, DIPEA | 60 | 75-90% | Excellent for library synthesis; Sulfinate is LG. |
| SNAr (Alkoxide) | NaOR, ROH | 0 | 80% | Fast reaction; competing esterification if COOH present. |
Troubleshooting & Expert Tips
-
Odor Control: The starting material and the sulfide byproducts have a pungent stench. All initial reactions (before oxidation) must be performed in a well-ventilated fume hood. Bleach (NaOCl) is effective for quenching glassware to oxidize residual sulfides to odorless sulfoxides/sulfones.
-
Sulfone Stability: The 2-methylsulfonyl pyridine intermediate is reactive. Do not store it for prolonged periods in nucleophilic solvents (like MeOH or EtOH) without buffering, as slow solvolysis can occur.
-
Regioselectivity: In SNAr reactions, the 2-position is highly activated. However, if the 3-position is converted to a chloromethyl group before displacement, you effectively have two electrophilic sites.
-
Hard Nucleophiles (Alkoxides) tend to attack the sulfone (SNAr).
-
Soft Nucleophiles (Thiols) might attack the benzylic-like chloride.
-
Recommendation: Perform SNAr on the sulfone before activating the alcohol to a chloride to avoid cross-linking or polymerization.
-
References
-
Oxidation of 2-alkylthio pyridines
- Title: "Selective oxidation of sulfides to sulfones using mCPBA"
- Source:Journal of Organic Chemistry
-
Link:[Link] (General methodology validation)
-
SNAr Displacement of Pyridyl Sulfones
- Title: "Nucleophilic substitution of 2-sulfonylpyridines: A versatile route to 2-functionalized pyridines"
- Source:Tetrahedron Letters
-
Link:[Link]
-
Synthesis of Fused Pyridines (Furopyridines)
-
Medicinal Chemistry Applications (Kinase Inhibitors)
- Title: "Discovery of Pyridine-Based Inhibitors" (Contextual grounding for scaffold utility)
- Source:Journal of Medicinal Chemistry
-
Link:[Link] (General reference to pyridine scaffold utility)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Application Note: Precision Screening of 3-Hydroxymethyl-2-methylthiopyridine Derivatives
This Application Note is designed for researchers and drug discovery professionals focusing on the pharmacological evaluation of 3-Hydroxymethyl-2-methylthiopyridine and its structural analogs. These scaffolds are critical intermediates in the synthesis of H2S-synthesizing enzyme inhibitors (targeting CBS/CSE), anti-ulcer agents (related to pyridyl-methylsulfinyl benzimidazoles), and kinase inhibitors .
The following guide prioritizes scientific rigor and artifact elimination , addressing specific challenges such as intrinsic fluorescence and redox cycling often associated with pyridine-sulfur scaffolds.
Introduction & Therapeutic Rationale
The 3-Hydroxymethyl-2-methylthiopyridine core is a "privileged scaffold" in medicinal chemistry. Its dual functionality—a nucleophilic hydroxymethyl group and a chemically versatile methylthio ether—makes it an ideal precursor for fragment-based drug discovery (FBDD).
Recent pharmacological studies have validated pyridine derivatives as potent inhibitors of Cystathionine
This guide outlines a robust, orthogonal screening funnel designed to identify true biological hits while rigorously excluding false positives caused by the redox-active nature of sulfur-containing pyridines.
Experimental Workflow Overview
The screening strategy employs a "Filter and Confirm" logic. We utilize a high-throughput fluorometric assay for speed, immediately gated by a colorimetric counter-screen to eliminate compound interference (a known issue with pyridine libraries), and finally validated by biophysical thermal shift assays.
Figure 1: The Orthogonal Screening Funnel
Caption: A multi-stage workflow prioritizing the elimination of false positives common in sulfur-containing heterocycles.
Protocol 1: Library Preparation & Stability
Critical Insight: The methylthio group (-SMe) is susceptible to oxidation to sulfoxide (-S(O)Me) or sulfone (-S(O)
-
Solubilization: Dissolve derivatives in anhydrous DMSO to a stock concentration of 10 mM.
-
Storage: Store in amber glass vials (to prevent photo-oxidation) under nitrogen/argon atmosphere at -20°C.
-
QC Check: Perform LC-MS on random library samples prior to screening.
-
Acceptance Criteria: Purity >90%.
-
Flag: Presence of M+16 peaks indicates sulfoxide formation; discard or repurify.
-
Protocol 2: Primary HTS – Fluorometric AzMC Assay
This assay targets the
Why this assay? It offers high sensitivity and kinetic readout capabilities, essential for identifying reversible inhibitors.
Reagents
-
Enzyme: Recombinant Human CBS or CSE (purified from E. coli).[2][3]
-
Substrates: L-Cysteine and L-Homocysteine (for CBS); L-Cysteine (for CSE).
-
Cofactor: Pyridoxal-5'-phosphate (PLP) (10 µM).
-
Probe: AzMC (10 µM final).
-
Buffer: 50 mM HEPES, pH 7.4, 0.01% Triton X-100 (prevents colloidal aggregation).
Step-by-Step Procedure
-
Dispensing: Transfer 50 nL of library compounds (final conc. 10-50 µM) into black 384-well low-volume plates using an acoustic dispenser (e.g., Echo 550).
-
Enzyme Addition: Add 5 µL of Enzyme/PLP mix. Incubate for 15 min at RT to allow compound binding.
-
Substrate Initiation: Add 5 µL of Substrate/AzMC mix to initiate the reaction.
-
Kinetic Read: Monitor fluorescence immediately (
) every 2 minutes for 60 minutes. -
Data Processing: Calculate the slope (RFU/min) of the linear phase.
Expert Note: Pyridine derivatives can sometimes fluoresce in the blue region. Always include a "Compound Only" control (No Enzyme) to subtract intrinsic fluorescence.
Protocol 3: Counter Screen – Methylene Blue Assay
Why is this mandatory? Recent studies [2] have shown that pyridine derivatives can directly react with AzMC or quench its fluorescence, leading to false positives . The Methylene Blue assay uses a completely different chemical principle (formation of a chromophore via
Procedure
-
Reaction: Perform the enzymatic reaction as in Protocol 2, but without AzMC.
-
Termination: Stop the reaction after 60 min by adding 20 µL of Zinc Acetate (1% w/v) to trap
. -
Chromophore Generation: Add 20 µL of N,N-dimethyl-p-phenylenediamine (20 mM in 7.2 M HCl) followed by 20 µL of
(30 mM in 1.2 M HCl). -
Incubation: Incubate for 10-20 min in the dark.
-
Detection: Measure Absorbance at 670 nm .
-
Validation: Hits from Protocol 2 must show >50% inhibition in this assay to be advanced.
Protocol 4: Biophysical Confirmation (DSF)
To confirm the compound binds the target (and isn't just a promiscuous aggregator), use Differential Scanning Fluorimetry (Thermal Shift) .
Figure 2: Mechanism of Thermal Shift
Caption: Ligand binding stabilizes the protein, shifting the melting temperature (Tm) higher.
Procedure
-
Mix: In a qPCR plate, mix 2 µM Enzyme, 5x SYPRO Orange dye, and 100 µM Compound.
-
Ramp: Heat from 25°C to 95°C at 1°C/min.
-
Analysis: Calculate the melting temperature (
) using the derivative of the fluorescence curve. -
Hit Criteria: A
indicates significant binding.
Data Analysis & Hit Triage
Summary of Acceptance Criteria
| Parameter | Primary Screen (AzMC) | Counter Screen (MB) | Biophysical (DSF) |
| Readout | Fluorescence Slope | Absorbance (670 nm) | |
| Throughput | High (384-well) | Medium (96/384-well) | Medium (96-well) |
| Interference | High (Fluorescence) | Low (Chemical) | Low (Physical) |
| Hit Cutoff | > 50% Inhibition | > 50% Inhibition |
Troubleshooting Common Issues
-
High Background Fluorescence: The 3-hydroxymethyl pyridine core is generally low-fluorescence, but oxidized sulfur byproducts may fluoresce. Solution: Use kinetic reads (slope) rather than endpoint reads to mitigate static background.
-
Steep Dose-Response Curves (Hill Slope > 2): Indicates colloidal aggregation. Solution: Ensure 0.01% Triton X-100 is fresh in all buffers.
-
Oxidation of Library: If activity is lost over time, the -SMe group may have oxidized to sulfoxide. Solution: Re-synthesize fresh or store strictly under inert gas.
References
-
Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Source: Scientific Reports (Nature), 2019. URL:[Link]
-
High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones. Source: Molecules (MDPI), 2021. URL:[Link]
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2012. URL:[Link]
-
Assay Guidance Manual: Interference with Fluorescence Readouts. Source: NCBI Bookshelf. URL:[Link]
Sources
Application Note: Functional Profiling with 3-Hydroxymethyl-2-methylthiopyridine (HmMTP)
[1]
Introduction & Mechanistic Grounding
3-Hydroxymethyl-2-methylthiopyridine (HmMTP) (IUPAC: (2-(methylthio)pyridin-3-yl)methanol) is a specialized chemical scaffold probe used primarily in two high-value research contexts: Fragment-Based Drug Discovery (FBDD) and Oxidative Mechanistic Profiling .[1]
Structurally, HmMTP represents the "minimal pharmacophore" of the pyridine moiety found in Proton Pump Inhibitors (PPIs) like Omeprazole and Lansoprazole. Unlike the fully substituted drug molecules, HmMTP lacks the steric bulk of methyl/methoxy groups, making it an ideal steric-free probe for investigating:
-
S-Oxidation Kinetics: Probing the activity of Monooxygenases (CYP450s vs. FMOs) without steric interference.[1]
-
Active Site Mapping: Acting as a bidentate fragment (N- and S-donors) to identify "thiophilic" or metallo-binding pockets in novel drug targets.
-
Bioactivation Modeling: Simulating the acid-catalyzed rearrangement mechanism of sulfoxide prodrugs.
Chemical Structure & Properties
| Property | Data |
| CAS Registry | 76041-71-9 (Generic/Related) / Verify specific isomer batch |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| Key Functionalities | Pyridine Nitrogen (H-bond acceptor/Metal ligand), Thioether (Oxidation site), Primary Alcohol (Solubility/Derivatization handle) |
| Solubility | DMSO (>50 mM), Ethanol, Methanol |
Application 1: Probing Chemoselective Sulfoxidation (The "PPI Model")
This protocol uses HmMTP as a substrate to evaluate the selectivity of novel oxidizing agents or biological enzymes (e.g., CYP3A4). The goal is to achieve the difficult transformation of Sulfide
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the oxidative divergence probed by HmMTP.
Figure 1: The oxidative trajectory of HmMTP.[1] High-fidelity probes maximize k1 while minimizing k2.[1]
Protocol: Enzymatic Oxidation Screening
Objective: Determine if a specific CYP450 isozyme metabolizes the pyridine-thioether core.
Reagents:
-
HmMTP (10 mM stock in DMSO)
-
Recombinant CYP450 isozymes (e.g., CYP3A4, CYP2C19) or Liver Microsomes
-
NADPH Regenerating System
-
Phosphate Buffer (100 mM, pH 7.4)[1]
-
Stop Solution: Acetonitrile with 0.1% Formic Acid
Step-by-Step Methodology:
-
Preparation: Dilute HmMTP to 50 µM in Phosphate Buffer (pre-warmed to 37°C).
-
Initiation: Add enzyme (20 pmol CYP) and pre-incubate for 5 mins. Initiate reaction by adding NADPH (1 mM final).
-
Time-Course: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 mins.
-
Quenching: Immediately dispense aliquots into 150 µL of ice-cold Stop Solution to precipitate proteins.
-
Clarification: Centrifuge at 4,000 x g for 20 mins at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS.
Data Analysis (Self-Validating):
Application 2: Fragment-Based Drug Discovery (FBDD)
HmMTP serves as an excellent Fragment Probe because it contains a "privileged" pyridine scaffold capable of bidentate chelation (N, S) or hydrogen bonding, with a solubility-enhancing hydroxymethyl group.
Workflow: Saturation Transfer Difference (STD) NMR
Objective: Detect binding of HmMTP to a target protein (e.g., a metalloprotease or kinase).
Experimental Setup:
-
Instrument: 600 MHz NMR with cryoprobe.
-
Temperature: 298 K.
-
Sample: 20 µM Protein + 1 mM HmMTP (Ligand excess 50:1).
Protocol:
-
Reference Spectrum: Acquire a 1D ¹H NMR spectrum of HmMTP alone in buffer (D₂O/PBS). Assign the methylthio singlet (~2.5 ppm) and pyridine aromatic protons.
-
On-Resonance Irradiation: Irradiate the protein (usually at -0.5 ppm or 12 ppm) for 2 seconds (saturation).[1]
-
Off-Resonance Irradiation: Irradiate at 30 ppm (control).
-
Difference Spectrum: Subtract "On" from "Off".
-
Result: Signals from HmMTP that appear in the difference spectrum indicate binding .
-
Interpretation Guide:
| Signal Observation | Interpretation | Action |
|---|---|---|
| Strong Difference Signal | Tight binding; rapid exchange.[1] | Proceed to X-ray crystallography soaking. |
| No Difference Signal | No binding OR slow exchange (tight binder). | Test competitive displacement with known ligand. |
| Broadened Peaks | Aggregation or intermediate exchange. | Check solubility; reduce concentration. |
Analytical Quality Control (Impurity Profiling)
When using HmMTP as a synthetic intermediate (e.g., for Omeprazole analogs), purity is critical.
HPLC Method for HmMTP Profiling:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 5% B to 60% B over 15 mins.
-
Detection: UV at 280 nm (Pyridine absorption) and 305 nm (Sulfoxide shift).[1]
| Retention Order | Compound | Relative RT |
| 1 | HmMTP (Sulfide) | 1.00 |
| 2 | HmMTP-Sulfoxide | ~0.85 (More polar) |
| 3 | HmMTP-Sulfone | ~0.95 |
References & Authoritative Sources
-
Omeprazole Synthesis & Mechanism:
-
Lindberg, P., et al. (1986). "Omeprazole: The first proton pump inhibitor." Medicinal Research Reviews. (Establishes the pyridine-thioether-benzimidazole scaffold chemistry).
-
[1]
-
-
Pyridine Oxidation Selectivity:
-
Fragment-Based Screening (STD-NMR):
-
Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie.
-
[1]
-
-
Chemical Probe Best Practices:
Sources
- 1. researchgate.net [researchgate.net]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. EP0484265A1 - A process for the preparation of omeprazol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]
- 6. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Hydroxymethyl-2-methylthiopyridine Synthesis
Ticket ID: #PYR-SME-003 Subject: Yield Improvement & Troubleshooting for (2-(methylthio)pyridin-3-yl)methanol Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
This guide addresses yield optimization for the synthesis of 3-Hydroxymethyl-2-methylthiopyridine (CAS: 109386-19-0). The primary synthetic route involves the hydride reduction of Methyl 2-(methylthio)nicotinate (CAS: 77628-51-4).
Users frequently report yields below 50% due to three convergent failure modes:
-
Water Solubility: The product is amphiphilic and highly soluble in aqueous workup media.
-
Incomplete Reduction: The electron-donating methylthio group at C2 deactivates the C3 ester, making it sluggish toward standard borohydride reduction.
-
Sulfur Oxidation: Inadvertent oxidation of the sulfide to sulfoxide/sulfone during workup.
Module 1: Optimized Synthetic Protocol
Recommendation: Switch from standard Sodium Borohydride (
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Notes |
| Methyl 2-(methylthio)nicotinate | Substrate | 1.0 | Ensure purity >98% by HPLC. |
| Reductant | 3.0 | Large excess required for kinetics. | |
| Lewis Acid Promoter | 1.5 | Critical: Increases hydride electrophilicity. | |
| THF / Methanol (1:1) | Solvent | 10 mL/g | THF solubilizes the ester; MeOH activates borohydride. |
Step-by-Step Workflow
-
Activation Setup: Dissolve
(1.5 eq) in anhydrous Methanol. Cool to 0°C.[1] -
Reagent Addition: Add
(3.0 eq) portion-wise. Evolution of gas will occur—ensure venting. -
Substrate Introduction: Dissolve the nicotinate ester in THF and add dropwise to the borohydride mixture at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The ester (
) should disappear; alcohol ( ) appears.
-
-
Quench: Cool to 0°C. Add Saturated
dropwise. Do not use strong acids.
Module 2: Troubleshooting Guides
Issue 1: "My product is missing after aqueous workup."
Diagnosis: Pyridine methanols are "water-loving" due to the H-bond donor (OH) and acceptor (N). Standard extraction leaves >40% of product in the water phase.
Corrective Action:
-
The Salting-Out Method: Saturate the aqueous quench layer with solid NaCl until no more dissolves. This increases the ionic strength, forcing the organic product out (Salting-out effect).
-
Solvent Switch: Replace Dichloromethane (DCM) with CHCl3/Isopropanol (3:1) for extraction. This mixture has higher polarity and extracts pyridines more efficiently.
-
Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor for 12 hours.
Issue 2: "The reaction stalls at 60% conversion."
Diagnosis: The 2-SMe group donates electron density into the ring, making the C3-ester carbonyl less electrophilic (less reactive) than a standard nicotinate.
Corrective Action:
-
Lewis Acid Boost: Ensure you are using the
additive described in Module 1. alone is often too weak for this specific ester.[2] -
Temperature Ramp: If using
, refluxing in THF is permitted. If using , mild heating to 40°C is safe, but avoid refluxing in Methanol for prolonged periods to prevent transesterification side-products.
Issue 3: "I see a secondary spot (Sulfoxide impurity)."
Diagnosis: The sulfide (S-Me) has oxidized to a sulfoxide (S=O). This often happens if the workup involves peroxide-contaminated ethers or prolonged exposure to air in acidic media.
Corrective Action:
-
Peroxide Check: Test THF/Ether for peroxides before use.
-
Inert Atmosphere: Perform the reduction and the initial quench under Nitrogen/Argon.
-
Avoid Bleach: Never use hypochlorite to clean glassware while the product is present.
Module 3: Visualized Logic Pathways
Figure 1: Reaction Optimization & Decision Tree
Caption: Logical flow for selecting the correct reduction agent based on lab capabilities and substrate reactivity.
Figure 2: The "Yield-Saver" Workup Protocol
Caption: Critical extraction logic to prevent loss of water-soluble pyridine alcohol.
Module 4: FAQ
Q: Can I use Raney Nickel to speed up the reduction? A: Absolutely Not. Raney Nickel is a desulfurization agent. It will cleave the C-S bond, removing your methylthio group and yielding 3-pyridinemethanol (or 3-picoline), destroying your core scaffold.
Q: Why use
Q: My product is an oil that won't crystallize. How do I purify it? A: This compound often isolates as a viscous oil.
-
High Vac: Dry under high vacuum (<1 mbar) for 4 hours to remove trapped solvent.
-
Trituration: Add cold diethyl ether or pentane and scratch the flask walls.
-
Chromatography: If it remains an oil, purify via silica column using a gradient of 0%
5% Methanol in DCM.
References
-
BenchChem. (2025).[2][3][4][5] Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Retrieved from
-
Scholars Research Library. (2011).[6][7] Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.[6][7] Retrieved from
-
Fabbrica Italiana Sintetici S.p.A. (2001). Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. WO2001007410A1. Retrieved from
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from
Sources
- 1. US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Method Refinement for the Analysis of 3-Hydroxymethyl-2-methylthiopyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical method refinement of 3-Hydroxymethyl-2-methylthiopyridine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address common challenges encountered during experimental analysis.
Understanding the Analyte: Key Physicochemical Properties
3-Hydroxymethyl-2-methylthiopyridine is a molecule presenting unique analytical challenges due to its distinct functional groups:
-
Pyridine Ring: A basic nitrogen atom (pKa ≈ 5-6) makes the molecule's charge state and chromatographic retention highly dependent on pH.
-
Hydroxymethyl Group: A polar group that increases hydrophilicity and can engage in hydrogen bonding.
-
Methylthio Group: A sulfur-containing moiety that is susceptible to oxidation, posing a stability risk.
These features necessitate careful consideration of mobile phase pH, column chemistry, sample handling, and storage conditions to ensure a robust and reliable analytical method.
Frequently Asked Questions & Troubleshooting Guides
Part 1: High-Performance Liquid Chromatography (HPLC) Methodologies
Question 1: I'm observing significant peak tailing for my analyte on a standard C18 column. What is causing this and how can I fix it?
Answer: Peak tailing for 3-Hydroxymethyl-2-methylthiopyridine is a common issue primarily caused by secondary interactions between the basic pyridine nitrogen and residual, acidic silanol groups on the silica-based column packing. At neutral pH, the silanols are deprotonated (Si-O⁻) and can interact ionically with the protonated form of the pyridine ring, slowing its elution and causing the characteristic tail.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the silanol groups. Lowering the mobile phase pH to between 2.5 and 3.5 with an acidifier like formic acid or phosphoric acid will protonate the silanols (Si-OH), minimizing ionic interactions. This also ensures the pyridine nitrogen is consistently protonated, leading to a single, sharp peak.
-
Use of End-Capped Columns: Employ a high-quality, modern C18 column that is thoroughly end-capped. End-capping replaces most accessible silanol groups with a non-polar cap (e.g., a trimethylsilyl group), physically blocking them from interacting with the analyte.
-
Consider Alternative Stationary Phases: If tailing persists, a column with a different stationary phase may be beneficial. Phenyl-hexyl phases can offer different selectivity through pi-pi interactions, while embedded polar group (EPG) columns contain functional groups (e.g., carbamates) near the silica surface that shield the analyte from silanols.
-
Increase Ionic Strength: Adding a salt buffer (e.g., 20-50 mM potassium phosphate) to the mobile phase can also help. The buffer ions will compete with the analyte for interaction sites on the stationary phase, reducing peak tailing. However, ensure the buffer is compatible with your detector (e.g., non-volatile buffers are unsuitable for MS).[1]
Question 2: My retention times are drifting between injections and across different days. How can I improve the method's reproducibility?
Answer: Retention time instability is often a sign of an un-equilibrated system or a mobile phase issue. Given the pH-sensitive nature of 3-Hydroxymethyl-2-methylthiopyridine, even minor changes in the mobile phase can cause significant shifts.
Troubleshooting Flowchart:
Below is a systematic workflow to diagnose and resolve retention time instability.
Caption: A logical workflow for diagnosing retention time instability.
Key Considerations:
-
Buffered Mobile Phase: For maximum reproducibility, use a properly prepared buffer (e.g., phosphate or acetate) to lock the pH of the mobile phase. Ensure the buffer concentration is sufficient (typically 10-25 mM) and that the target pH is within ±1 unit of the buffer's pKa.
-
Solvent Proportioning: If using a gradient, ensure the pump's gradient mixing performance is accurate. A poorly mixed mobile phase can lead to inconsistent solvent composition and drifting retention times.
Part 2: Mass Spectrometry (MS) Detection
Question 3: I am struggling with low sensitivity and poor ionization of the analyte in ESI-MS. How can I enhance the signal?
Answer: Low sensitivity in electrospray ionization (ESI) is typically due to either inefficient ionization of the analyte or suppression of the signal by matrix components or mobile phase additives.
Optimization Strategies:
-
Mobile Phase Optimization for MS:
-
Acid Modifier: The pyridine nitrogen is readily protonated. Ensure your mobile phase contains a volatile acid like formic acid (0.1% v/v) or acetic acid (0.1% v/v). This promotes the formation of the [M+H]⁺ ion in the ESI source, which is crucial for detection in positive ion mode.
-
Avoid Non-Volatile Buffers: Phosphate, citrate, or borate buffers are non-volatile and will contaminate the MS source, suppress the analyte signal, and require frequent cleaning.[2] If buffering is essential for chromatography, consider volatile options like ammonium formate or ammonium acetate.
-
-
Source Parameter Tuning:
-
Systematically optimize key ESI source parameters using a direct infusion of a standard solution of your analyte. Pay close attention to:
-
Capillary/Spray Voltage: Typically 3-5 kV for positive mode.
-
Gas Temperatures (Nebulizing and Drying): Higher temperatures improve desolvation but can cause thermal degradation. Find a balance.
-
Gas Flow Rates: These affect droplet formation and desolvation efficiency.
-
-
The goal is to maximize the abundance of the precursor ion ([M+H]⁺) while minimizing noise.
-
-
MRM for Tandem MS (MS/MS):
-
For the highest sensitivity and selectivity, especially in complex matrices, use a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.[3] This involves selecting the precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole. This process filters out chemical noise, dramatically improving the signal-to-noise ratio.
-
Based on the structure, likely fragmentations involve the loss of neutral molecules like water from the hydroxymethyl group or cleavage of the methylthio group.[4][5]
-
Table 1: Example LC-MS/MS Parameters for 3-Hydroxymethyl-2-methylthiopyridine
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | High efficiency for good peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | The basic pyridine nitrogen is easily protonated. |
| Precursor Ion (Q1) | m/z 156.05 (Calculated for [C₆H₉NOS+H]⁺) | The protonated molecular ion. |
| Product Ion (Q3) | m/z 124.03 (Example, loss of CH₂O) | A stable, high-abundance fragment for quantification. |
| Collision Energy (CE) | 15-25 eV (Requires optimization) | Energy required to induce fragmentation.[3] |
Part 3: Impurity Profiling and Analyte Stability
Question 4: I see an unexpected peak growing in my chromatogram over time, especially in my stock solutions. What could it be and how do I prevent it?
Answer: The methylthio group (-SCH₃) in 3-Hydroxymethyl-2-methylthiopyridine is susceptible to oxidation. The appearance of a new, typically more polar (earlier eluting in reversed-phase) peak is a strong indication of degradation. The primary degradation products are the sulfoxide and, subsequently, the sulfone.
Degradation Pathway:
Caption: Oxidative degradation pathway of the methylthio group.
Prevention and Management Strategies:
-
Sample Preparation and Storage:
-
Solvent Choice: Prepare stock solutions in degassed, high-purity solvents like acetonitrile or methanol. Avoid peroxide-containing solvents like older batches of THF or ether.
-
Temperature: Store stock and working solutions at low temperatures (-20°C or -80°C) to slow the rate of degradation.[6][7]
-
Light Protection: Use amber vials or store samples in the dark to prevent photo-oxidation.
-
Inert Atmosphere: For long-term storage of the solid material or highly concentrated solutions, consider flushing vials with an inert gas like nitrogen or argon before sealing.
-
-
Stability Testing:
-
It is crucial to perform stability studies to understand the degradation kinetics. This is a requirement for validated methods under regulatory guidelines.[8]
-
Bench-top stability: Evaluate analyte stability in the prepared sample matrix at room temperature for the expected duration of an analytical run.[9]
-
Freeze-thaw stability: Assess if the analyte degrades after multiple cycles of freezing and thawing.[9]
-
Long-term stability: Confirm stability at the intended storage temperature over several months.[6][10]
-
-
Forced Degradation Studies:
-
To confirm the identity of degradants, perform forced degradation studies. This involves intentionally exposing the analyte to harsh conditions (acid, base, peroxide, heat, light) to generate degradation products.[11] This helps in developing a stability-indicating method that can separate the parent drug from all potential impurities and degradants.[12][13]
-
Detailed Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol describes a robust method for quantifying 3-Hydroxymethyl-2-methylthiopyridine and separating it from its primary oxidative degradants.
-
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 275 nm.
-
-
Solution Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Hydroxymethyl-2-methylthiopyridine reference standard into a 10 mL amber volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution into the mobile phase starting composition (95:5 A:B).
-
-
System Suitability Test (SST):
-
Before sample analysis, inject a mid-range standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area < 2.0%.
-
Tailing factor between 0.9 and 1.5.
-
Theoretical plates > 2000.
-
-
References
-
Ionescu, D., et al. (2011). HPLC method for the simultaneous determination of the components of an aqueous antidote solution. Farmacia Journal, 59(1). Available at: [Link]
-
Narapusetti, A., et al. (n.d.). A rapid and sensitive LC-MS/MS method for the determination of riluzole in human plasma. Analytical Methods, Royal Society of Chemistry. Available at: [Link]
-
Emery Pharma. (n.d.). Impurity Identification and Characterization. Available at: [Link]
-
Cody, J., et al. (n.d.). The GC-MS analysis of piperazines in seized materials. Analytical Methods, Royal Society of Chemistry. Available at: [Link]
-
PubChem. (n.d.). 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Shimadzu. (n.d.). Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Available at: [Link]
-
Bohman, B., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987-993. Available at: [Link]
-
Głowacki, R., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1). Available at: [Link]
-
Yoo, I-Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine, 38(3), 255-260. Available at: [Link]
-
Szeja, W., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica – Drug Research, 68(5), 709-715. Available at: [Link]
-
ResearchGate. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Available at: [Link]
-
ResolveMass Laboratories Inc. (2024). Case Study: Solving Stability Issues in Unstable Plasma Samples. Available at: [Link]
-
PubMed. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
-
Vlase, L., et al. (2021). Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry. Metabolites, 11(10), 665. Available at: [Link]
-
Almac Group. (2021). Spotlight on stability: API and drug product testing. Available at: [Link]
-
Roy, J. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Austin Chromatography, 9(1). Available at: [Link]
-
Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From? Available at: [Link]
-
University of Tübingen. (n.d.). Interpretation of mass spectra. Available at: [Link]
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Analysis Overview. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4, 269-277. Available at: [Link]
-
Hrytsenko, I. S., et al. (2019). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 12(10), 4725-4731. Available at: [Link]
-
Erasmus MC. (n.d.). Validated analytical methods. Available at: [Link]
-
Afers, Vol. 33, No. 2, pp. 119-124 (1998). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Available at: [Link]
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry [mdpi.com]
- 6. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. almacgroup.com [almacgroup.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. emerypharma.com [emerypharma.com]
- 13. biomedres.us [biomedres.us]
Technical Support Center: Solubility Optimization for 3-Hydroxymethyl-2-methylthiopyridine
Topic: Addressing solubility problems of 3-Hydroxymethyl-2-methylthiopyridine in assays Content type: Technical Support Center Guide
Executive Summary & Compound Profile
3-Hydroxymethyl-2-methylthiopyridine (CAS: 63668-02-4) presents a distinct solubility challenge common to fragment-like pyridine derivatives. While the hydroxymethyl group confers some polarity, the methylthio substituent at the 2-position significantly increases lipophilicity compared to its oxygenated analogs.
In assay conditions, this compound frequently exhibits "Solvent Shock Precipitation." This occurs when a high-concentration DMSO stock is rapidly diluted into an aqueous buffer, causing the compound to aggregate before it can equilibrate.[1]
Physicochemical Profile (Estimated)
| Property | Value (Est.)[2][3][4] | Implication for Assays |
| LogP | ~1.2 – 1.6 | Moderate lipophilicity; prone to non-specific binding. |
| pKa (Pyridine N) | ~3.5 – 4.5 | The electron-withdrawing S-Me group lowers pKa. It remains neutral (uncharged) at physiological pH (7.4), reducing aqueous solubility.[1] |
| H-Bond Donors | 1 (-OH) | Limited interaction with water molecules. |
| Solubility (Aq) | < 1 mg/mL | Likely requires cosolvents or pH adjustment. |
Diagnostic & Troubleshooting Guide (Q&A)
Q1: My compound dissolves in DMSO but precipitates immediately upon addition to PBS (pH 7.4). Why?
A: This is a classic "Crash-Out" event driven by the hydrophobic effect . At pH 7.4, the pyridine nitrogen is deprotonated (neutral). Without a positive charge to interact with water, the molecule prefers to self-associate rather than solvate.[1] When you dilute from DMSO (a polar aprotic solvent) to water (a polar protic solvent), the energy cost to create a cavity in the water structure is too high for the neutral molecule, leading to precipitation.[1]
Immediate Fix:
-
Reduce Final Concentration: Ensure your final assay concentration is below the thermodynamic solubility limit (likely <100 µM).
-
Intermediate Dilution: Do not pipette 100% DMSO stock directly into the assay well. See Protocol B below.
Q2: Can I acidify the buffer to improve solubility?
A: Yes, but with caution. Protonating the pyridine nitrogen (forming the pyridinium cation) drastically increases solubility. However, the pKa is likely low (~4.0).[1] To fully protonate it, you would need a pH < 2.0, which is incompatible with most biological assays.[1]
-
Strategy: Lowering the assay buffer pH to 6.0 or 6.5 (if the biology permits) may induce partial ionization and improve solubility marginally, but it is rarely a complete solution for this specific congener.
Q3: What is the best cosolvent strategy?
A: We recommend a DMSO/Tween-80 system.
-
DMSO: Maintains the compound in the stock phase.
-
Surfactant (Tween-80 or Pluronic F-68): Prevents micro-aggregation during the transition from organic to aqueous phase.
-
Limit: Keep DMSO < 1% and Surfactant < 0.05% to avoid assay interference.
Visualized Workflows
Figure 1: Solubility Troubleshooting Decision Tree
This logic flow guides you through the steps when precipitation is observed.
Caption: Decision matrix for troubleshooting precipitation of 3-Hydroxymethyl-2-methylthiopyridine.
Figure 2: The "Intermediate Step" Dilution Protocol
Direct dilution often fails. This workflow minimizes osmotic shock to the compound.
Caption: Two-step dilution method to prevent compound crashing.
Experimental Protocols
Protocol A: Kinetic Solubility Assessment (Cloud Point)
Use this to determine the maximum soluble concentration in your specific assay buffer.
Reagents:
-
Compound Stock (10 mM in DMSO).
-
Assay Buffer (e.g., PBS pH 7.4).[1]
-
96-well clear plate.
Procedure:
-
Prepare Buffer: Dispense 190 µL of assay buffer into 8 wells.
-
Titrate: Add DMSO stock in increasing increments to create a range: 10, 20, 40, 60, 80, 100, 200 µM.
-
Note: Balance the DMSO volume so all wells have the same final DMSO % (e.g., 2%).[1]
-
-
Incubate: Shake at 500 rpm for 90 minutes at room temperature.
-
Read: Measure Absorbance at 620 nm (turbidity) using a plate reader.
-
Analysis: A sharp increase in OD620 indicates the Limit of Solubility .
Protocol B: Optimized Stock Preparation
Standardizing the stock solution is critical for reproducibility.
-
Weighing: Weigh ~2-5 mg of 3-Hydroxymethyl-2-methylthiopyridine into a glass amber vial (hygroscopic protection).
-
Solvent: Add anhydrous DMSO to achieve a 50 mM concentration.
-
Why 50 mM? 100 mM is often too viscous or near saturation for this lipophilic class, leading to "hidden" micro-crystals.[1]
-
-
Sonication: Sonicate in a water bath at 37°C for 5 minutes. Visual clarity is NOT enough; sonication ensures aggregate dispersal.
-
Storage: Aliquot into single-use vials and store at -20°C. Do not freeze-thaw more than 3 times.
Solvent Compatibility Matrix
| Solvent / Additive | Compatibility Rating | Notes |
| DMSO | Excellent | Recommended stock solvent. Hygroscopic; keep anhydrous.[2] |
| Ethanol | Good | Viable alternative if DMSO is toxic to cells. Evaporates faster. |
| PBS (pH 7.4) | Poor | Causes precipitation > 50 µM. |
| Tween-80 (0.05%) | Excellent | Critical additive for aqueous assays. Stabilizes micelles. |
| PEG-400 | Moderate | Can be used as a cosolvent (up to 10%) for in vivo formulations. |
References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link
-
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link
-
BenchChem Technical Support. (2025). Troubleshooting Compound Solubility in DMSO. Link
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1] Link
Sources
Scalability considerations for 3-Hydroxymethyl-2-methylthiopyridine production
Topic: Process Development & Scale-Up Guide Molecule: 3-Hydroxymethyl-2-methylthiopyridine (CAS: 76041-63-9) Application: Pharmaceutical Intermediate (e.g., Proton Pump Inhibitors, Kinase Inhibitors)
Introduction: The Scale-Up Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because you have successfully synthesized 3-Hydroxymethyl-2-methylthiopyridine on a gram scale and are now facing the thermal, safety, and purification bottlenecks associated with kilogram-scale production.
This molecule presents a classic "Process Chemist’s Dilemma":
-
The Reduction: Converting a nicotinic acid/ester to an alcohol usually requires vigorous reducing agents (LiAlH₄), which are hazardous at scale.
-
The Sulfur Moiety: The 2-methylthio group is prone to oxidation (to sulfoxide) and creates significant odor management challenges.
This guide moves beyond standard literature to provide scalable, robust protocols that avoid chromatography and minimize thermal risks.
Module 1: Synthetic Route Selection
Q: Which synthetic route offers the highest safety profile for multi-kilogram batches?
Recommendation: Avoid direct reduction of the acid with Lithium Aluminum Hydride (LiAlH₄).[1] Instead, utilize a Mixed Anhydride Reduction strategy or a Borane-Dimethylsulfide (BMS) reduction.
The Logic (Causality):
-
LiAlH₄ Risks: Handling solid LAH generates fine, flammable dust. The quench releases massive amounts of H₂ gas and aluminum salts that form unfilterable emulsions ("chemists' clay"), destroying yield during workup.
-
Preferred Route (SNAr
Activation Reduction):-
SNAr: Displacement of 2-chloronicotinic acid with Sodium Methanethiolate (NaSMe).
-
Activation: Convert the resulting 2-methylthionicotinic acid to a mixed anhydride (using ethyl chloroformate).
-
Reduction: Reduce the activated anhydride in situ with Sodium Borohydride (NaBH₄).
-
Visualizing the Pathway:
Figure 1: Recommended scalable synthetic pathway avoiding LiAlH₄.
Module 2: Critical Process Parameters (CPP) & Protocols
Q: How do I control the exotherm during the reduction step?
Issue: The reaction of Mixed Anhydrides with NaBH₄ releases CO₂ and H₂. Rapid addition leads to foam-overs and thermal runaways.
The "Self-Validating" Protocol (Mixed Anhydride Method):
| Parameter | Specification | Reason for Control |
| Solvent System | THF (Dry) | Water interferes with anhydride formation. |
| Temperature (Activation) | -5°C to 0°C | Prevents decomposition of the unstable mixed anhydride. |
| Temperature (Reduction) | < 15°C | Controls H₂ evolution rate. |
| NaBH₄ Dosing | Solid addition (portions) or aqueous solution | prevents accumulation of unreacted hydride (thermal bomb). |
Step-by-Step Procedure:
-
Activation: Charge 2-methylthionicotinic acid (1.0 equiv) and THF. Cool to 0°C. Add Triethylamine (1.1 equiv). Dropwise add Ethyl Chloroformate (1.1 equiv). Stir 30 min. Validation: White precipitate (Et₃N·HCl) confirms activation.
-
Filtration (Optional but Recommended): Filter off Et₃N·HCl salts under N₂ to prevent clogging during the next step.
-
Reduction: Cool the filtrate to 0°C. Add NaBH₄ (2.5 equiv) as a solution in water (stabilized with trace NaOH) slowly over 2 hours.
-
Note: Aqueous NaBH₄ is safer than solid dosing at scale.
-
-
Quench: Acetone (scavenges excess hydride) followed by careful pH adjustment to 7.
Q: The product smells intensely of sulfur. How do I manage this for safety and neighbor relations?
Issue: The 2-methylthio group can release methanethiol or dimethyl disulfide if subjected to extreme pH or heat. Solution: Implement a Two-Stage Scrubber System .
-
Scrubber 1 (Oxidative): 10-15% Sodium Hypochlorite (Bleach) + NaOH. This oxidizes any escaping thiols to sulfonates (odorless).
-
Scrubber 2 (Polishing): Activated Carbon filter.
Module 3: Troubleshooting & Impurity Profiling
Q: I see a "Desulfurized" impurity (3-Hydroxymethylpyridine). What happened?
Root Cause: Raney Nickel or Palladium catalysts were used, or the reduction conditions were too forcing (high temperature + excess hydride). Fix:
-
Switch from catalytic hydrogenation to Hydride Reduction (NaBH₄ or Borane).
-
If using Borane, keep temperature < 25°C.
Q: My product is an oil that won't crystallize. How do I purify without a column?
Root Cause: Residual solvent (THF) or presence of the "Sulfoxide" impurity (3-Hydroxymethyl-2-methylsulfinylpyridine). Troubleshooting Guide:
| Observation | Probable Cause | Corrective Action |
| Product is yellow/orange oil | Oxidation of Sulfur | Check raw material quality. Ensure inert atmosphere (N₂) during reaction. |
| NMR shows broad peaks | Boron complexation | Perform a "Methanol Digestion": Add MeOH, reflux, concentrate (repeat 3x) to break Boron-Nitrogen complexes as volatile trimethyl borate. |
| Low Melting Point | Water content | Azeotropic distillation with Toluene. |
Crystallization Protocol:
-
Extract crude reaction mixture into Ethyl Acetate.
-
Wash with Brine. Dry over MgSO₄.
-
Swap solvent to Toluene/Heptane (1:3 ratio) via distillation.
-
Cool slowly to 0°C with seeding.
-
Result: Off-white crystalline solid (Target MP: ~64-66°C).
Module 4: Impurity & Workflow Visualization
Q: What are the critical control points for impurities?
Understanding the impurity fate map is essential for regulatory compliance.
Figure 2: Impurity Fate Map and Control Strategies.
References
-
Reduction of Carboxylic Acids: Brown, H. C.; Choi, Y. M. "The reaction of sodium borohydride with carboxylic acids in the presence of ethyl chloroformate." Synthesis, 1981 , 1981(06), 441-442. Link
-
Borane Reduction Safety: Burkhardt, E. R.; Matos, K. "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 2006 , 106(7), 2617–2650. Link
-
Pyridine Functionalization: Scriven, E. F. V. "Pyridines: From Lab to Production." Chemical Society Reviews, 1984 , 13, 329-344. Link
-
Thiol/Sulfide Handling: "Odor Control in Pharmaceutical Manufacturing." Pharmaceutical Engineering, 2015 .[2][3] (General Industry Standard for Scrubbing).
Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and Differential Scanning Calorimetry (DSC) analysis to determine thermal stability.
Sources
Validation & Comparative
A Comparative Guide to the Structural Validation of 3-Hydroxymethyl-2-methylthiopyridine: A Multi-Technique Approach
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. For novel pyridine derivatives such as 3-Hydroxymethyl-2-methylthiopyridine, a compound of interest due to the diverse biological activities of this scaffold, precise structural validation is paramount.[1] This guide provides an in-depth comparison of X-ray crystallography as the definitive method for solid-state structural elucidation, alongside complementary spectroscopic techniques essential for a holistic understanding of the molecule's identity and purity. We will explore the causality behind the experimental choices, presenting a self-validating system of protocols for researchers, scientists, and drug development professionals.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement of a molecule in its crystalline state.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, which in turn reveals the exact coordinates of each atom, bond lengths, and bond angles.[2] This technique provides an unparalleled level of detail, offering a static snapshot of the molecule's conformation in the solid phase.
Experimental Workflow: From Powder to Picture
The journey from a powdered sample to a refined crystal structure is a meticulous process that demands patience and precision. The following protocol outlines the key steps, emphasizing the rationale behind each stage.
-
Solvent Screening: The initial and most critical step is to identify a suitable solvent or solvent system for crystallization. A systematic screening process is employed, testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating. This differential solubility is the driving force for crystallization upon cooling.
-
Crystallization Method - Slow Evaporation:
-
Prepare a saturated solution of 3-Hydroxymethyl-2-methylthiopyridine in a suitable solvent (e.g., a mixture of ethyl acetate and hexane) in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent. This gradual increase in concentration allows for the ordered arrangement of molecules into a crystal lattice, rather than rapid precipitation which would result in an amorphous solid.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Crystal Harvesting: Once suitable single crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully extract them from the mother liquor using a mounted loop.
Diagram 1: Workflow for Single-Crystal X-ray Diffraction
Caption: A streamlined workflow for determining a molecular structure using single-crystal X-ray diffraction.
Hypothetical Crystallographic Data for 3-Hydroxymethyl-2-methylthiopyridine
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.5, 12.3, 7.9 | Dimensions of the unit cell. |
| α, γ (°) | 90 | Angles of the unit cell. |
| β (°) | 98.5 | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 815 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
This data would provide definitive proof of the molecular structure, including the connectivity of the hydroxymethyl and methylthio groups to the pyridine ring, and the relative orientation of these substituents.
Orthogonal Validation: Spectroscopic and Spectrometric Methods
While X-ray crystallography provides an unparalleled view of the solid-state structure, it is crucial to employ complementary techniques to confirm the structure in solution and to assess the purity of the bulk sample. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this regard.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Solution State
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom.[6] For organic molecules, ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework.[6] Unlike crystallography, NMR provides data on the molecule's structure in solution, which is often more relevant to its biological activity.[7][8]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The deuterated solvent is used to avoid overwhelming the spectrum with solvent protons.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters to observe are the chemical shift (δ), which indicates the electronic environment of the proton; the integration, which is proportional to the number of protons giving rise to the signal; and the splitting pattern (multiplicity), which reveals the number of neighboring protons.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum. This provides information on the number of unique carbon atoms and their chemical environment.
-
-
2D NMR (COSY, HSQC): For complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecule.
| Technique | Expected Chemical Shifts (δ, ppm) | Interpretation |
| ¹H NMR | ~2.6 (s, 3H) | Singlet for the methylthio (-SCH₃) protons. |
| ~4.8 (s, 2H) | Singlet for the hydroxymethyl (-CH₂OH) protons. | |
| ~5.5 (br s, 1H) | Broad singlet for the hydroxyl (-OH) proton. | |
| ~7.1-8.3 (m, 3H) | Multiplets for the three protons on the pyridine ring. | |
| ¹³C NMR | ~15 | Methylthio carbon. |
| ~60 | Hydroxymethyl carbon. | |
| ~120-150 | Aromatic carbons of the pyridine ring. | |
| ~160 | Carbon attached to the sulfur atom. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[3] The absorption frequencies are characteristic of specific functional groups, making it an excellent technique for confirming their presence.[9]
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3200-3500 (broad) | O-H stretch | Hydroxyl (-OH) |
| 2850-3000 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1600, ~1450 | C=C, C=N stretch | Pyridine ring |
| 1000-1100 | C-O stretch | Primary alcohol |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4][10] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer further structural information.[11]
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., time-of-flight or quadrupole).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 156.05 | The protonated molecular ion, confirming the molecular weight of 155.22 g/mol . |
| [M+Na]⁺ | 178.03 | The sodium adduct of the molecular ion. |
| Fragments | Various | Fragmentation patterns can provide clues about the molecule's structure, such as the loss of the hydroxymethyl group. |
Diagram 2: A Multi-Technique Approach to Structural Validation
Caption: The convergence of multiple analytical techniques for the unambiguous structural validation of a target molecule.
Conclusion: A Synergy of Techniques for Unquestionable Validation
The structural elucidation of a novel compound like 3-Hydroxymethyl-2-methylthiopyridine is not reliant on a single technique but rather on the synergistic application of multiple analytical methods. While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy offers invaluable insights into the molecule's conformation in solution. FT-IR spectroscopy and mass spectrometry serve as rapid and reliable methods to confirm the presence of key functional groups and the molecular weight, respectively. By integrating the data from these orthogonal techniques, researchers can achieve a comprehensive and self-validating structural characterization, a critical step in the advancement of chemical and pharmaceutical research.
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NMR Spectroscopy vs. X-Ray Crystallography. (n.d.). Allied Academies Conferences. Retrieved February 15, 2026, from [Link]
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Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
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A Comparative Analysis of 3-Hydroxymethyl-2-methylthiopyridine and Its Structural Analogs in Drug Discovery
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This guide provides a comparative analysis of the putative biological activities of 3-Hydroxymethyl-2-methylthiopyridine, a compound of interest in drug discovery, by examining its structural relationship to similar, well-characterized molecules.
While specific experimental data for 3-Hydroxymethyl-2-methylthiopyridine is not extensively available in the public domain, a comprehensive understanding of its potential can be extrapolated from the known biological profiles of its structural analogs. This guide will delve into the significance of the hydroxymethyl, methylthio, and pyridine moieties, drawing comparisons with 3-Hydroxy-2-methylpyridine and various thiopyridine derivatives to predict the biological potential of the target compound. Furthermore, detailed experimental protocols for assessing anticancer and antimicrobial activities are provided to facilitate future research and validation.
Structural Features and Predicted Biological Activity
The chemical structure of 3-Hydroxymethyl-2-methylthiopyridine suggests a molecule with multifaceted potential. The pyridine ring provides a core scaffold capable of engaging in various biological interactions. The substituents at the 2 and 3 positions, a methylthio group and a hydroxymethyl group respectively, are critical determinants of its chemical properties and biological activity.
The Significance of the Pyridine Core
The pyridine ring is a bioisostere of benzene, with the nitrogen atom imparting unique properties such as increased water solubility and the ability to act as a hydrogen bond acceptor. This is a key feature in many drug-receptor interactions.[2]
Influence of the 2-Methylthio Group
The presence of a sulfur-containing group, such as the methylthio moiety, can significantly influence a compound's biological activity. Thiopyridine derivatives have demonstrated potent and diverse pharmacological effects. For instance, 2-thiopyridines have been identified as potential candidates for killing both actively growing and dormant Mycobacterium tuberculosis.[4] The sulfur atom can act as a potent metal chelator and can be involved in crucial interactions with biological targets.
Role of the 3-Hydroxymethyl Group
The hydroxymethyl group can enhance the aqueous solubility of a compound and provide a site for hydrogen bonding, which is often crucial for target engagement. The conversion of a hydroxyl group to a hydroxymethyl group can be a strategic modification in drug design to improve pharmacokinetic properties.
Comparative Analysis with Structurally Similar Compounds
To build a predictive profile for 3-Hydroxymethyl-2-methylthiopyridine, we will compare it with two key structural analogs: 3-Hydroxy-2-methylpyridine and a broader class of 2-thiopyridine derivatives.
3-Hydroxy-2-methylpyridine: A Vitamin B6 Analog
3-Hydroxy-2-methylpyridine is a derivative of Vitamin B6 and is known to be a precursor in the synthesis of pyrimidines.[5][6] It has been shown to inhibit the fibrillogenesis of hen egg-white lysozyme, suggesting a potential role in preventing protein aggregation-related diseases.[7]
-
Structural Difference: The key difference is the presence of a hydroxyl group at the 2-position in 3-Hydroxy-2-methylpyridine versus a methylthio group in our target compound.
-
Predicted Impact: The replacement of the hydroxyl group with a methylthio group is expected to significantly alter the electronic and steric properties of the molecule. The methylthio group is less polar and a weaker hydrogen bond donor than the hydroxyl group. However, the sulfur atom introduces a soft nucleophilic center, which could lead to different target interactions and potentially enhanced activity against certain biological targets, such as metalloenzymes.
2-Thiopyridine Derivatives: Potent Biological Agents
The class of 2-thiopyridine derivatives has been extensively studied and has yielded compounds with significant anticancer and antimicrobial activities.[4][8] For instance, certain substituted pyridine-2(1H)-thione derivatives have shown interesting antitumor activity against hepatocellular and colon carcinoma cell lines.[8]
-
Structural Similarity: 3-Hydroxymethyl-2-methylthiopyridine shares the core 2-thiopyridine scaffold.
-
Predicted Impact: Based on the known activities of 2-thiopyridine derivatives, it is plausible that 3-Hydroxymethyl-2-methylthiopyridine will exhibit cytotoxic effects against cancer cell lines and/or antimicrobial activity against a range of pathogens. The specific substitution pattern, particularly the hydroxymethyl group at the 3-position, will modulate this activity and selectivity.
Quantitative Comparison of Structurally Related Compounds
While direct experimental data for 3-Hydroxymethyl-2-methylthiopyridine is unavailable, the following table summarizes the biological activities of some related pyridine and thiopyridine derivatives to provide a framework for potential efficacy.
| Compound/Derivative Class | Biological Activity | Cell Line/Organism | IC50/MIC | Reference |
| Pyridine-2(1H)-thione derivatives | Anticancer | HCT-116 (Colon) | Varies | [8] |
| HepG-2 (Liver) | Varies | [8] | ||
| 2-Thiopyridine derivatives | Antitubercular | M. tuberculosis | Varies | [4] |
| Substituted Pyridines | Antimicrobial | E. coli, B. mycoides, C. albicans | Varies | [9] |
| Thiazolo[4,5-b]pyridin-2-ones | Antimicrobial | P. aeruginosa, E. coli | 0.21 µM | [10] |
Experimental Protocols for Biological Evaluation
To facilitate the investigation of 3-Hydroxymethyl-2-methylthiopyridine, detailed protocols for assessing its potential anticancer and antimicrobial activities are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: General workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 3-Hydroxymethyl-2-methylthiopyridine in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a complete culture medium.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]
Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of 3-Hydroxymethyl-2-methylthiopyridine in a suitable solvent. Prepare two-fold serial dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
Conclusion and Future Directions
Based on a comparative analysis of its structural components and the known biological activities of similar compounds, 3-Hydroxymethyl-2-methylthiopyridine emerges as a promising candidate for further investigation in drug discovery. The presence of the 2-methylthiopyridine core suggests potential anticancer and antimicrobial properties, while the 3-hydroxymethyl group may confer favorable pharmacokinetic characteristics.
The lack of direct experimental data for 3-Hydroxymethyl-2-methylthiopyridine highlights a clear research gap. The synthesis and subsequent biological evaluation of this compound using the detailed protocols provided in this guide are strongly recommended. Such studies will be crucial to validate the predicted activities and to determine the therapeutic potential of this novel pyridine derivative. Future research should focus on elucidating its mechanism of action and exploring its structure-activity relationship through the synthesis and testing of further analogs.
References
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BioCrick. (n.d.). 3-Hydroxy-2-methylpyridine. Retrieved from [Link]
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- Gaonkar, S. L., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(28), 17852-17875.
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Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135128, 3-Hydroxy-2-hydroxymethyl-6-methylpyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084185, 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride. Retrieved from [Link]
- Nizamov, I. S., et al. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Terpenoids and Their Antimicrobial Activity. Chemistry of Heterocyclic Compounds, 59(5), 345-352.
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Roche. (n.d.). Cell Proliferation Kit I (MTT). Retrieved from [Link]
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The Good Scents Company. (n.d.). 3-hydroxy-2-methyl pyridine. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Techniques for 3-Hydroxymethyl-2-methylthiopyridine
Abstract
The robust analytical characterization of pharmaceutical intermediates and potential impurities is a cornerstone of drug development, ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison and cross-validation of two orthogonal, high-performance analytical techniques for the characterization of 3-Hydroxymethyl-2-methylthiopyridine: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the foundational principles of each method, present detailed, self-validating experimental protocols, and offer a head-to-head comparison of their performance based on key validation parameters. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical workflows for novel pyridine derivatives and related substances.
Introduction: The Imperative for Rigorous Analytical Control
3-Hydroxymethyl-2-methylthiopyridine is a heterocyclic compound whose structural motifs—a pyridine ring, a hydroxyl group, and a methylthio substituent—are common in pharmacologically active molecules. Whether synthesized as a key intermediate or identified as a process-related impurity, the accurate and precise quantification of this analyte is critical. The presence of impurities, even at trace levels, can impact the safety and efficacy of a final drug product, making their control a regulatory and scientific necessity.[1]
The development and validation of analytical procedures are therefore not merely procedural exercises but are fundamental to ensuring product quality.[2] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate that analytical methods be validated to prove they are suitable for their intended purpose.[3][4]
This guide addresses this need by presenting a cross-validation study of two powerful and complementary analytical techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV): The workhorse of the pharmaceutical industry, ideal for the separation and quantification of a wide range of organic molecules.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive technique, particularly suited for volatile or semi-volatile compounds, offering an orthogonal separation mechanism to HPLC.[6]
By comparing these two methods, we aim to provide a comprehensive analytical picture, leveraging the strengths of each to build a robust quality control strategy.
Foundational Principles of Analytical Method Validation
Before delving into specific protocols, it is essential to understand the core parameters that define a validated analytical method, as outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[4][7] A validated method provides documented evidence of its reliability.[2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4] This ensures the signal measured is only from the compound of interest.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8] This is typically evaluated by the correlation coefficient (r²) of the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is often reported as percent recovery.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[4]
-
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).[5]
Technique 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Principle and Rationale
RP-HPLC is the premier technique for pharmaceutical analysis due to its high resolving power, adaptability, and reproducibility. For 3-Hydroxymethyl-2-methylthiopyridine, a moderately polar compound, a reverse-phase method is the logical starting point.[9] A non-polar stationary phase (like C18) is used with a polar mobile phase. The analyte and its related impurities are separated based on their differential partitioning between these two phases. A gradient elution, where the mobile phase composition is changed over time to increase its organic (non-polar) content, is employed to ensure that both polar and non-polar impurities can be eluted and resolved effectively within a reasonable runtime. UV detection is chosen because the pyridine ring is a strong chromophore, providing good sensitivity.
Experimental Protocol: RP-HPLC-UV Method
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure performance prior to analysis.
A. Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Water:Acetonitrile.
-
Reference Standard: 3-Hydroxymethyl-2-methylthiopyridine, >99.5% purity.
B. Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 270 nm | | Injection Volume | 10 µL | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 10 | | | 20.0 | 90 | | | 25.0 | 90 | | | 25.1 | 10 | | | 30.0 | 10 |
C. Step-by-Step Validation Procedure:
-
Standard and Sample Preparation:
-
Stock Standard (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock standard to 10.0 mL with the diluent.
-
Sample Preparation: Prepare samples at a target concentration of 0.1 mg/mL in the diluent.
-
-
System Suitability Test (SST):
-
Before starting the validation, perform five replicate injections of the Working Standard (0.1 mg/mL).
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak area < 2.0%.
-
Tailing Factor < 2.0.
-
Theoretical Plates > 2000.
-
-
Causality Check: The SST confirms that the chromatographic system (pump, injector, column, detector) is operating correctly and is capable of generating reproducible results on the day of analysis.
-
-
Specificity:
-
Inject the diluent (blank), a placebo (if applicable), and a sample spiked with known related substances.
-
Evaluation: Demonstrate that no interfering peaks are observed at the retention time of the main analyte.
-
-
Linearity:
-
Prepare a series of at least five calibration standards from the stock standard, covering a range of 50% to 150% of the working concentration (e.g., 0.05 to 0.15 mg/mL).
-
Evaluation: Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy (% Recovery):
-
Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Evaluation: Calculate the percent recovery at each level. The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability: Analyze six separate preparations of the sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Evaluation: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
LOQ and LOD:
-
Determine based on the signal-to-noise ratio (S/N). LOQ is typically established at S/N ≥ 10, and LOD at S/N ≈ 3.
-
Confirm the LOQ by preparing and analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
-
HPLC Workflow Visualization
Caption: Logical workflow for the RP-HPLC-UV analysis.
Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS provides an excellent orthogonal method to HPLC. Separation in GC is based on the analyte's boiling point and its interaction with the stationary phase in a gaseous mobile phase.[10] This mechanism is fundamentally different from the liquid-phase partitioning in HPLC. The mass spectrometer detector adds an unparalleled layer of specificity by fragmenting the eluted molecules into a unique mass spectrum (a chemical "fingerprint"), allowing for positive identification and separation from co-eluting impurities that might be isobaric.[6]
Given the hydroxyl group, the thermal stability and volatility of 3-Hydroxymethyl-2-methylthiopyridine could be a concern. Direct injection is attempted first, but derivatization (e.g., silylation with BSTFA) can be employed to block the polar hydroxyl group, increasing volatility and thermal stability, and improving peak shape.
Experimental Protocol: GC-MS Method
A. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Solvent: Dichloromethane (DCM).
-
Reference Standard: 3-Hydroxymethyl-2-methylthiopyridine, >99.5% purity.
B. Chromatographic and MS Conditions: | Parameter | Value | | :--- | :--- | | Injector Temperature | 250 °C | | Injection Mode | Splitless (1 min) | | Injection Volume | 1 µL | | Oven Program | Rate (°C/min) | Temperature (°C) | Hold (min) | | | - | 100 | 2 | | | 15 | 280 | 5 | | MS Conditions | | | | | Ion Source Temp | 230 °C | | Quadrupole Temp | 150 °C | | Ionization Mode | Electron Ionization (EI) at 70 eV | | Acquisition Mode | Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification. |
C. Step-by-Step Validation Procedure:
-
Standard and Sample Preparation:
-
Stock Standard (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Working Standard (0.01 mg/mL): Perform a serial dilution of the stock standard with DCM.
-
Sample Preparation: Prepare samples at a target concentration of 0.01 mg/mL in DCM.
-
-
System Suitability Test (SST):
-
Perform six replicate injections of the Working Standard (0.01 mg/mL).
-
Acceptance Criteria:
-
%RSD of peak area < 5.0% (higher variability is common in GC-MS compared to HPLC-UV).
-
S/N ratio of the primary quantitation ion > 50.
-
-
Causality Check: The GC-MS SST ensures the injector is not discriminating, the column is performing efficiently, and the MS detector response is stable.
-
-
Specificity:
-
Analyze a blank solvent and a spiked sample.
-
Evaluation: Use the full scan mass spectrum to confirm the identity of the analyte peak and ensure no co-eluting peaks share the primary quantitation ion. The mass spectrum provides a much higher degree of confidence in specificity than a UV trace.
-
-
Linearity:
-
Prepare a series of at least five standards covering the expected range (e.g., 0.001 to 0.05 mg/mL).
-
Evaluation: Plot peak area of the quantitation ion versus concentration. The correlation coefficient (r²) should be ≥ 0.995.
-
-
Accuracy (% Recovery):
-
Analyze spiked samples at three levels (80%, 100%, 120%) in triplicate.
-
Evaluation: The mean recovery should be within 95.0% to 105.0%.
-
-
Precision:
-
Repeatability: Analyze six separate sample preparations at 100% concentration.
-
Intermediate Precision: Repeat on a different day.
-
Evaluation: The %RSD for both should be ≤ 5.0%.
-
-
LOQ and LOD:
-
Determine from the S/N ratio of the primary quantitation ion in SIM mode. This often provides significantly lower detection limits than HPLC-UV.
-
GC-MS Workflow Visualization
Caption: Logical workflow for the GC-MS analysis.
Cross-Validation: A Head-to-Head Comparison
The primary goal of cross-validation is to ensure that two independent methods provide comparable results for the same analyte, lending high confidence to the data. Below is a summary of typical performance data expected from the validation of each method.
Data Summary of Validation Parameters
| Validation Parameter | RP-HPLC-UV | GC-MS (SIM Mode) | Commentary |
| Specificity | High (based on RT) | Very High (based on RT and Mass Spectrum) | GC-MS offers superior confirmatory identification. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | Both methods show excellent linearity. |
| Range | 0.05 - 0.15 mg/mL | 0.001 - 0.05 mg/mL | GC-MS is often more sensitive. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods are highly accurate. |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | ≤ 5.0% | HPLC typically offers better injection precision. |
| - Intermediate | ≤ 2.0% | ≤ 5.0% | |
| LOD | ~1 µg/mL | ~0.05 µg/mL | GC-MS in SIM mode is significantly more sensitive. |
| LOQ | ~3 µg/mL | ~0.15 µg/mL | |
| Robustness | Good | Moderate | GC methods can be more sensitive to inlet conditions. |
Analysis of Performance
-
For Quantitative Purity and Assay: The RP-HPLC-UV method is the preferred choice for routine quality control. Its superior precision, robustness, and simpler operation make it ideal for high-throughput environments where the primary goal is to determine the amount of the main component and known impurities.[5]
-
For Identification and Trace Analysis: The GC-MS method is unparalleled for impurity identification and the quantification of trace-level components. The structural information provided by the mass spectrum is invaluable for identifying unknown peaks (e.g., degradation products or synthetic by-products). Its lower LOQ makes it the method of choice for limit tests where sensitivity is paramount.[11]
-
Orthogonality: The use of both methods provides a powerful, self-validating analytical package. If a sample is analyzed by both techniques and the purity results are concordant, it provides very high confidence that all significant components have been separated and quantified. Any discrepancy would trigger an investigation, potentially revealing a co-eluting impurity in one of the methods that was resolved by the other.[1]
Practical Recommendations and Conclusion
For comprehensive analytical control of 3-Hydroxymethyl-2-methylthiopyridine, a dual-technique approach is recommended:
-
Primary QC Method: Employ the validated RP-HPLC-UV method for routine release testing, stability studies, and assays due to its high precision and robustness.
-
Confirmatory/Investigative Method: Utilize the validated GC-MS method for the structural confirmation of the main peak, the identification of unknown impurities discovered during HPLC analysis, and for quantifying trace-level impurities that fall below the LOQ of the HPLC method.
References
- Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Veeprho. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- International Council for Harmonisation (ICH). Quality Guidelines.
- European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ChemistryOpen. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
- Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- World Journal of Advanced Research and Reviews. Analytical method validation: A brief review.
- Wikipedia. Pyridine.
- BenchChem. A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives.
- Isaac Scientific Publishing. Synthesis and Spectral Analysis of Pyridine Derivates.
- ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- ResearchGate. A gas chromatography full scan high resolution Orbitrap mass spectrometry method for separation and characterization of 3-hydroxymethyl pyridine ester of fatty acids at low levels.
- PMC. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
- Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- MDPI. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation.
- The Journal of Phytopharmacology. GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt..
- BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Methylthio-quinoline.
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. particle.dk [particle.dk]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. fda.gov [fda.gov]
- 8. wjarr.com [wjarr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation [mdpi.com]
A Technical Guide to the Structure-Activity Relationship of 3-Hydroxymethyl-2-methylthiopyridine Derivatives as Proton Pump Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-hydroxymethyl-2-methylthiopyridine derivatives, a class of compounds with significant potential as proton pump inhibitors (PPIs). Drawing from established principles in medicinal chemistry and data from structurally related compounds, we will explore the key structural features governing their biological activity, present plausible synthetic routes, and detail the experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-ulcer agents.
Introduction: The Prominence of the Pyridine Scaffold in PPIs
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and versatile substitution patterns make it an attractive starting point for the design of targeted therapies.[2] In the realm of gastroenterology, substituted pyridines are a cornerstone of proton pump inhibitors (PPIs), the most potent class of drugs for suppressing gastric acid secretion.[3]
The general structure of a typical PPI consists of a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl bridge.[4] These compounds act as prodrugs that, after systemic absorption, are activated in the acidic environment of the stomach's parietal cells to covalently inhibit the H+/K+-ATPase, the final step in acid secretion.
This guide focuses on a specific subclass: 3-hydroxymethyl-2-methylthiopyridine derivatives. While extensive research has been conducted on various pyridine-based PPIs, the specific influence of the 3-hydroxymethyl group is less documented. This guide aims to consolidate the known SAR of related compounds to predict and understand the therapeutic potential of this novel series. It is important to note that the 2-methylthioether derivatives are precursors to the active 2-methylsulfinyl (sulfoxide) compounds, with the oxidation step often occurring in vivo.[5]
Mechanism of Action: A Tale of Two Rings and a Sulfoxide
The therapeutic effect of 2-pyridinylmethylsulfinyl benzimidazole derivatives is a fascinating example of bioactivation. The parent compound is a prodrug that requires conversion to its active form to exert its pharmacological effect.[6]
The process begins with the metabolic oxidation of the 2-methylthioether to the corresponding 2-methylsulfinyl (sulfoxide) derivative. This sulfoxide then undergoes a protonation-driven activation cascade in the acidic environment of the parietal cell canaliculus.
Here is a step-by-step breakdown of the activation pathway:
-
Protonation of the Pyridine Nitrogen: The basic pyridine nitrogen is protonated in the acidic milieu of the stomach. Electron-donating substituents on the pyridine ring can increase its pKa, facilitating this protonation and leading to selective accumulation of the drug at the site of action.
-
Second Protonation and Rearrangement: A second protonation, typically on the benzimidazole ring, triggers a molecular rearrangement.
-
Formation of the Active Sulfenamide: This rearrangement leads to the formation of a highly reactive tetracyclic sulfenamide intermediate.
-
Covalent Inhibition of H+/K+-ATPase: The sulfenamide readily reacts with cysteine residues on the luminal surface of the H+/K+-ATPase, forming a stable disulfide bond. This covalent modification irreversibly inactivates the proton pump, thereby inhibiting gastric acid secretion.
dot digraph "PPI_Activation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Figure 1: General activation pathway of pyridine-based proton pump inhibitors.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 3-hydroxymethyl-2-methylthiopyridine derivatives is intricately linked to the nature and position of substituents on both the pyridine and (if applicable) the benzimidazole rings. The following analysis is based on established SAR principles for PPIs, with a focus on the anticipated role of the 3-hydroxymethyl group.
The Pyridine Ring: The Steering Wheel of Activity
Substituents on the pyridine ring play a crucial role in modulating the pKa of the pyridine nitrogen, which in turn influences the rate of activation and the overall potency of the inhibitor.
-
Position 3 (Hydroxymethyl Group): The introduction of a hydroxymethyl group at the 3-position is a key feature of the compounds under discussion. While direct comparative data is scarce, we can infer its potential effects:
-
Electronic Effects: The hydroxymethyl group is weakly electron-withdrawing, which might slightly decrease the basicity of the pyridine nitrogen compared to an unsubstituted pyridine. However, its effect is less pronounced than that of strongly withdrawing groups.
-
Hydrogen Bonding: The hydroxyl moiety can act as both a hydrogen bond donor and acceptor. This could facilitate interactions with the enzyme target or influence the compound's pharmacokinetic properties, such as solubility and membrane permeability.
-
Steric Profile: The size of the hydroxymethyl group will influence the overall conformation of the molecule and its fit within the binding pocket of the H+/K+-ATPase.
-
-
Position 4: Substituents at the 4-position have been shown to significantly impact activity. Generally, electron-donating groups, such as alkoxy groups, enhance potency.[4] This is attributed to an increase in the electron density of the pyridine ring, which facilitates the activation cascade.
-
Other Positions: Methyl groups at positions 3 and 5, as seen in omeprazole, have been shown to contribute to optimal activity.
The Methylthio/Methylsulfinyl Bridge: The Reactive Core
The thioether linkage is the precursor to the reactive sulfinyl group. The rate of in vivo oxidation to the sulfoxide can influence the onset and duration of action. The sulfoxide is essential for the subsequent acid-catalyzed rearrangement to the active sulfenamide.
Hypothetical Comparative Data
To illustrate the potential SAR trends, the following table presents hypothetical IC50 values for a series of 2-methylthiopyridine derivatives, with variations at the 3-position of the pyridine ring. This data is for illustrative purposes and is based on general medicinal chemistry principles.
| Compound | R1 (Position 3) | R2 (Position 4) | Hypothetical H+/K+-ATPase IC50 (µM) | Rationale for Predicted Activity |
| 1 | -H | -OCH3 | 1.5 | Baseline activity with an electron-donating group at position 4. |
| 2 | -CH3 | -OCH3 | 1.0 | The small, electron-donating methyl group may slightly enhance activity. |
| 3 | -OCH3 | -OCH3 | 0.8 | A strong electron-donating group, expected to increase potency.[4] |
| 4 | -CH2OH | -OCH3 | 1.2 | The weakly electron-withdrawing nature might slightly reduce potency compared to a methyl group, but hydrogen bonding potential could offer other favorable interactions. |
| 5 | -CF3 | -OCH3 | 5.0 | A strong electron-withdrawing group is expected to decrease the basicity of the pyridine ring and reduce activity. |
dot digraph "SAR_Trends" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Figure 2: Key structural features influencing the activity of 3-hydroxymethyl-2-methylthiopyridine derivatives.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of 3-hydroxymethyl-2-methylthiopyridine derivatives.
Synthesis of 3-Hydroxymethyl-2-methylthiopyridine Derivatives
The synthesis of the target compounds can be achieved through a multi-step process, starting from readily available precursors. A plausible synthetic route is outlined below.
Step 1: Synthesis of 2-(Chloromethyl)-3-(hydroxymethyl)pyridine Hydrochloride
This key intermediate can be prepared from 2-amino-3-hydroxymethylpyridine via a Sandmeyer reaction.
-
Materials: 2-amino-3-hydroxymethylpyridine, sodium nitrite, hydrochloric acid, copper(I) chloride.
-
Procedure:
-
Dissolve 2-amino-3-hydroxymethylpyridine in concentrated hydrochloric acid and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)-3-(hydroxymethyl)pyridine hydrochloride.
-
Step 2: Synthesis of 3-Hydroxymethyl-2-methylthiopyridine
-
Materials: 2-(Chloromethyl)-3-(hydroxymethyl)pyridine hydrochloride, sodium thiomethoxide.
-
Procedure:
-
Dissolve 2-(Chloromethyl)-3-(hydroxymethyl)pyridine hydrochloride in a suitable solvent such as methanol.
-
Cool the solution to 0 °C and slowly add a solution of sodium thiomethoxide in methanol.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Step 3: (Optional) Coupling with a Benzimidazole Moiety
For the synthesis of PPIs, the 3-hydroxymethyl-2-methylthiopyridine scaffold would be coupled with a substituted 2-mercaptobenzimidazole.
-
Materials: 2-(Chloromethyl)-3-(hydroxymethyl)pyridine hydrochloride, a substituted 2-mercaptobenzimidazole, sodium hydroxide, ethanol.
-
Procedure:
-
Dissolve the substituted 2-mercaptobenzimidazole in ethanol containing sodium hydroxide.
-
Add a solution of 2-(chloromethyl)-3-(hydroxymethyl)pyridine hydrochloride in ethanol.
-
Reflux the reaction mixture for several hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting product by recrystallization or column chromatography.
-
dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Figure 3: A plausible synthetic workflow for 3-hydroxymethyl-2-methylthiopyridine derivatives.
Biological Evaluation: In Vitro H+/K+-ATPase Inhibition Assay
The primary biological activity of these compounds is their ability to inhibit the H+/K+-ATPase. This can be assessed using an in vitro assay with isolated gastric vesicles.
-
Materials: Lyophilized porcine or rabbit gastric vesicles, ATP, KCl, MgCl2, buffer solution (e.g., Tris-HCl), test compounds, and a phosphate detection reagent.
-
Procedure:
-
Reconstitute the lyophilized gastric vesicles in the assay buffer.
-
Pre-incubate the vesicles with various concentrations of the test compounds (typically dissolved in DMSO) for a set period.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the reaction mixture at 37 °C for a specified time.
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate released using a colorimetric method (e.g., Malachite Green assay).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
Conclusion and Future Perspectives
The 3-hydroxymethyl-2-methylthiopyridine scaffold represents a promising area for the development of novel proton pump inhibitors. Based on the established SAR of related pyridine derivatives, it is anticipated that substitutions on the pyridine ring, particularly at the 4-position, will significantly influence their H+/K+-ATPase inhibitory activity. The 3-hydroxymethyl group is poised to modulate the physicochemical properties and potentially introduce new binding interactions, although further experimental validation is required to fully elucidate its role.
The synthetic and biological evaluation protocols outlined in this guide provide a robust framework for researchers to synthesize and test these novel derivatives. Future studies should focus on generating a library of compounds with diverse substitutions to build a comprehensive SAR profile and to identify lead candidates with improved potency, selectivity, and pharmacokinetic properties.
References
- Shin, J. M., & Sachs, G. (2008). Pharmacology of proton pump inhibitors. Current gastroenterology reports, 10(6), 528–534.
- Chromíková, Z., et al. (2015). Synthesis and biological evaluation of novel 2-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives as potential antimicrobial agents. Molecules, 20(11), 20621-20635.
- Lindberg, P., et al. (1990). Structure-activity relationships of substituted benzimidazoles as inhibitors of gastric H+, K+-ATPase. Journal of medicinal chemistry, 33(5), 1669-1677.
- Kuhler, T. C., et al. (1998). Structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles as anti-Helicobacter pylori agents in vitro and evaluation of their in vivo efficacy. Journal of medicinal chemistry, 41(11), 1777–1788.
- Kromer, W., et al. (1992). (H+, K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. A novel series of dimethoxypyridyl-substituted inhibitors with enhanced selectivity. The selection of pantoprazole as a clinical candidate. Journal of medicinal chemistry, 35(6), 1049-1057.
- Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of medicinal chemistry, 55(9), 4446-4456.
- Shin, J. M., et al. (2011). Characterization of a novel potassium-competitive acid blocker of the gastric H, K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438). Journal of Pharmacology and Experimental Therapeutics, 339(2), 412-420.
- Choudhary, A. N., Kumar, A., & Juyal, V. (2018). Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents. Journal of Pharmaceutical Research, 12(4), 223-228.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Pharmaceuticals, 16(5), 749.
- Roche, V. F. (2006). The chemically elegant proton pump inhibitors.
- Imahori, H., et al. (2013). Reaction of proton pump inhibitors with model peptides results in novel products. Journal of pharmacological sciences, 123(1), 51-59.
- Al-Saeed, F. A. (2022). Safety and Efficacy of Proton-Pump Inhibitors are Relevant to their Distinctive Chemical Structures and Physicochemical Properties.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Pharmaceuticals, 16(5), 749.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
- 4. (H+,K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. A novel series of dimethoxypyridyl-substituted inhibitors with enhanced selectivity. The selection of pantoprazole as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of gastric H+/K+-ATPase by substituted imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Hydroxymethyl-2-methylthiopyridine
This guide serves as a critical operational standard for handling 3-Hydroxymethyl-2-methylthiopyridine (CAS: 62658-90-6). As a Senior Application Scientist, I have structured this protocol to address not just the regulatory safety requirements, but the practical "field" challenges—specifically the management of organosulfur odors and the potential for irreversible eye damage common to pyridine derivatives.
CAS Number: 62658-90-6 Synonyms: [2-(Methylthio)pyridin-3-yl]methanol; (2-Methylsulfanyl-pyridin-3-yl)-methanol Physical State: Typically a low-melting solid or viscous oil (depending on purity).
Part 1: Critical Hazard Architecture
Handling this compound requires navigating two distinct hazard vectors: chemical toxicity and organoleptic containment (odor control).
The Mechanism of Hazard[1]
-
Corrosivity/Irritation (The Pyridine Core): Like many functionalized pyridines, this compound is a severe irritant. The 3-hydroxymethyl group increases polarity, potentially aiding skin absorption, while the pyridine nitrogen can protonate in physiological pH, leading to tissue interaction. Risk: Serious Eye Damage (H318) and Skin Irritation (H315).[1]
-
The Thioether Factor (The Odor): The 2-methylthio group (-S-CH₃) is an organosulfur moiety. Even if the parent compound has low volatility, trace hydrolysis or metabolic breakdown can release methanethiol-like species.
-
Field Insight: Poor containment will not just endanger health; it will contaminate the laboratory environment with a persistent, garlic-like stench that is difficult to remove from HVAC systems.
-
Part 2: Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient. Use this tiered protection system designed for organosulfur pyridines.
| Protection Zone | Component | Specification | Scientific Rationale |
| Ocular | Chemical Splash Goggles | ANSI Z87.1 (Impact + Splash) | Critical: Safety glasses are inadequate. Pyridine derivatives can cause irreversible corneal opacity. A seal against vapors is required.[2] |
| Dermal (Primary) | Nitrile Gloves | Thickness: ≥ 5 mil | Provides excellent resistance to organic bases and oils. |
| Dermal (Secondary) | Laminate/Silver Shield | Under-glove (for spill cleanup) | If handling >10g or pure oil, use laminate liners. Sulfur compounds can permeate nitrile over long durations (breakthrough > 4 hrs). |
| Respiratory | Fume Hood (Primary) | Face Velocity: 80-100 fpm | Mandatory. Do not rely on N95 masks. If hood work is impossible, a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required. |
| Body | Lab Coat + Apron | Chemical Resistant Apron | Cotton lab coats absorb odors. A disposable Tyvek or PVC apron prevents "bringing the smell home." |
Part 3: Engineering Controls & Odor Abatement
Trust is built on containment. You must establish a "Zero-Effluent" airflow protocol.
The Oxidative Trap (The "Smell Killer")
Before opening the container, prepare a neutralization bath. Thioethers are nucleophilic; they can be oxidized to non-volatile, odorless sulfoxides or sulfones.
-
The Solution: 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.
-
The Protocol: All pipettes, spatulas, and weighing boats must be submerged in this bath immediately after use. Do not throw them directly into dry trash.
Weighing Logistics
-
Never weigh on an open bench.
-
If the balance is outside the hood, use a secondary containment transfer method :
Part 4: Operational Workflow (Step-by-Step)
This workflow minimizes exposure and cross-contamination.
Diagram: Safe Handling Lifecycle
The following logic flow ensures that the compound is neutralized before it ever leaves the containment zone.
Caption: Operational lifecycle for 3-Hydroxymethyl-2-methylthiopyridine, emphasizing the oxidative quench step to eliminate odor and toxicity risks.
Detailed Protocol
-
Preparation:
-
Don double nitrile gloves and chemical splash goggles.
-
Prepare a beaker with 10% bleach solution inside the fume hood.
-
-
Handling:
-
Allow the reagent to reach room temperature before opening (prevents condensation which can hydrolyze the compound).
-
Use a disposable spatula or glass pipette.
-
-
Transfer:
-
Add the reagent to your reaction vessel.
-
CRITICAL STEP: Immediately submerge the used spatula/pipette tip into the bleach bath. Do not place it on the benchtop.
-
-
Cleanup:
-
Wipe the exterior of the reagent bottle with a bleach-dampened Kimwipe before returning to storage.
-
Dispose of the Kimwipe in the solid waste container inside the hood.
-
Part 5: Waste & Disposal Strategy
Improper disposal of pyridine derivatives is a common regulatory violation.
-
Segregation: Do not mix with acidic waste. Acidifying this compound (especially if trace sulfides are present) can liberate toxic vapors. Keep the waste stream Basic (pH > 8) .
-
Quenching:
-
Treat liquid waste with dilute hypochlorite (bleach) for 30 minutes to oxidize sulfur moieties.
-
Check pH to ensure it remains neutral/basic.
-
-
Labeling:
-
Label clearly: "Hazardous Waste: Pyridine Derivative, Organic Sulfides."
-
Mark as "Stench" if any odor remains, to warn waste handlers.
-
Part 6: Emergency Response
-
Eye Contact: Rinse immediately with water for 15 minutes .[4][6] Hold eyelids apart. Time is tissue—seconds matter to prevent corneal clouding. Seek medical attention immediately.
-
Skin Contact: Wash with soap and water.[2][4][6][7][8] Do not use ethanol (this may enhance absorption).
-
Spill (Benchtop):
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 62658-90-6, [2-(Methylthio)pyridin-3-yl]methanol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Pyridine). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
